ATP (disodium salt hydrate)
Description
Significance as Universal Biological Energy Currency
ATP is often referred to as the "universal energy currency" of the cell because it provides a readily usable source of energy for countless biological processes. nih.govcreative-proteomics.comalliedacademies.org This analogy to currency is apt; just as money facilitates economic transactions, ATP facilitates energy transactions within the cell, powering the work necessary for life. alliedacademies.org The energy is stored in the high-energy phosphoanhydride bonds linking the three phosphate (B84403) groups. byjus.comphysio-pedia.com
When a cell requires energy, it breaks the bond between the second and third phosphate groups through a process called hydrolysis. physio-pedia.com This reaction is energetically favorable, releasing a significant amount of energy and converting ATP into Adenosine (B11128) Diphosphate (B83284) (ADP) and an inorganic phosphate molecule (Pi). nih.govphysio-pedia.com This released energy is then harnessed to drive endergonic reactions—those that require an energy input to proceed—such as muscle contraction, active transport of molecules across cell membranes, and the synthesis of complex macromolecules like proteins and DNA. nih.govcreative-proteomics.comalliedacademies.org The constant regeneration of ATP from ADP and Pi, primarily through cellular respiration, ensures a continuous supply of this vital energy currency. scitechdaily.com
Foundational Role in Cellular Metabolism and Bioenergetics
Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life, and ATP is central to these processes. byjus.comalliedacademies.org Bioenergetics, the study of energy flow through living systems, is fundamentally the study of ATP production and consumption. The primary mechanism for ATP synthesis is cellular respiration, a multi-stage process where glucose and other organic molecules are oxidized. alliedacademies.org
This intricate process involves several key stages:
Glycolysis: Occurs in the cytoplasm, breaking down glucose into pyruvate (B1213749).
Krebs Cycle (Citric Acid Cycle): Takes place in the mitochondria and further oxidizes pyruvate. physio-pedia.com
Electron Transport Chain: Also located in the mitochondria, this is where the majority of ATP is produced in a process called oxidative phosphorylation. physio-pedia.com
Collectively, these pathways can generate approximately 32 to 34 molecules of ATP from a single molecule of glucose. nih.govphysio-pedia.com This ATP is then consumed in a multitude of cellular activities, including ion transport, nerve impulse propagation, and chemical synthesis. nih.govbyjus.com The demand is immense, with cells in the human body hydrolyzing an estimated 100 to 150 moles of ATP daily to function correctly. nih.gov
| Key Metabolic Processes Fueled by ATP | Description |
| Active Transport | Moves ions and molecules across cellular membranes against their concentration gradients, such as the sodium-potassium pump. nih.govalliedacademies.org |
| Muscle Contraction | Provides the energy for the sliding of actin and myosin filaments. nih.govbyjus.com |
| Biosynthesis | Drives the creation of complex molecules like proteins, nucleic acids (DNA and RNA), and polysaccharides. nih.govcreative-proteomics.com |
| Cell Signaling | Acts as a substrate for kinases, enzymes that transfer phosphate groups to regulate protein activity and signal transduction cascades. nih.gov |
| Nerve Impulse Propagation | Fuels the ion pumps that maintain the electrochemical gradients necessary for nerve function. scitechdaily.comnih.gov |
Scope of Academic Research Perspectives on Adenosine Triphosphate
The ubiquitous and critical nature of ATP makes it a subject of intense academic research across numerous scientific disciplines. Research extends far beyond its classical role in metabolism, exploring its functions in cellular communication, disease pathology, and as a target for therapeutic intervention. alliedacademies.orguchicago.edu
Key research areas include:
Purinergic Signaling: ATP is now recognized as an important extracellular signaling molecule. nih.govuchicago.edu When released from cells, it can act as a neurotransmitter and can bind to specific purinergic receptors on neighboring cells, triggering a wide range of physiological responses, including inflammation, immune responses, and pain signaling. nih.govbyjus.comuchicago.edu
Cell Death Mechanisms: Research has delved into ATP-induced cell death (AICD), a process where high concentrations of extracellular ATP can trigger programmed cell death pathways like apoptosis. nih.govwjgnet.com Understanding these mechanisms is crucial in the context of diseases like cancer and cardiovascular disorders. nih.govwjgnet.com
Disease and Therapeutics: Deficits in cellular energy and ATP metabolism have been linked to a variety of neurodegenerative diseases, such as Parkinson's and Huntington's disease. uchicago.edu Consequently, pharmacological agents that target ATP-dependent pathways are a central focus of many therapeutic strategies. alliedacademies.org For instance, drugs that block specific ATP receptors (like P2X7) are being investigated for their potential to treat inflammatory conditions. nih.gov
Biophysical Properties: Modern research also investigates the fundamental physical and chemical properties of ATP. Studies have explored how ATP acts as a "hydrotrope," a molecule that can solubilize other molecules, helping to prevent protein aggregation, which is a hallmark of many diseases. mdpi.com This energy-independent function highlights a new dimension of ATP's role in maintaining cellular homeostasis. mdpi.com
The continuous development of advanced imaging techniques, such as those using luciferases, allows scientists to visualize and measure ATP dynamics in real-time within living cells and tissues, providing deeper insights into its complex roles in health and disease. uchicago.edu
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bioenergetic Pathways and Adenosine Triphosphate Homeostasis
Adenosine (B11128) Triphosphate Synthesis Mechanisms
Cells employ several distinct mechanisms to produce ATP, tailored to their metabolic state and environment. The primary pathways in eukaryotes are glycolysis, the citric acid cycle coupled with oxidative phosphorylation, and beta-oxidation. wikipedia.org Anaerobic respiration and photophosphorylation are other significant ATP-generating processes. wikipedia.org
Oxidative Phosphorylation in Mitochondria
Oxidative phosphorylation is the principal metabolic pathway where cells use a series of enzymes to oxidize nutrients, thereby releasing chemical energy to produce ATP. wikipedia.org This highly efficient process occurs within the mitochondria in eukaryotes and is responsible for generating the majority of cellular ATP from the oxidation of molecules like glucose. nih.govwikipedia.org The process is composed of two interconnected components: the electron transport chain and chemiosmosis. wikipedia.orgkhanacademy.org
The electron transport chain (ETC) is a series of protein complexes and organic molecules embedded in the inner mitochondrial membrane. khanacademy.orgbioninja.com.au Electron donors such as NADH and FADH₂, generated during glycolysis and the citric acid cycle, transfer their high-energy electrons to the ETC. wikipedia.orgbioninja.com.au
As electrons are passed sequentially through the complexes (Complex I, II, III, and IV) in a series of redox reactions, they move to progressively lower energy levels. khanacademy.orgbioninja.com.au The energy released during this "downhill" movement is harnessed by Complexes I, III, and IV to actively pump protons (H+ ions) from the mitochondrial matrix into the intermembrane space. khanacademy.orgfiveable.me This action generates an electrochemical gradient across the inner mitochondrial membrane, characterized by a difference in both proton concentration (a pH gradient) and electrical charge. fiveable.mepearson.com This stored energy, known as the proton-motive force (PMF), is the direct power source for ATP synthesis. wikipedia.orgpearson.com The process is coupled, meaning that electron flow through the ETC is intrinsically linked to proton pumping. fiveable.me
The synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is catalyzed by a remarkable molecular machine called F1F0 ATP synthase, also known as Complex V. microbialcell.commpg.de This enzyme is embedded in the inner mitochondrial membrane and utilizes the energy stored in the proton-motive force. wikipedia.orgmpg.de The process is called chemiosmosis, where the diffusion of protons down their electrochemical gradient drives ATP synthesis. bioninja.com.au
The F1F0 ATP synthase functions as a biological rotary motor. nih.govresearchgate.net It is composed of two main parts: the F0 portion, which forms a proton channel through the membrane, and the F1 portion, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis. microbialcell.comnih.gov The flow of protons through the F0 channel causes the rotation of a ring of c-subunits and the central stalk (composed of γ and ε subunits). frontiersin.orgduke.edubiorxiv.org
This rotation of the central stalk induces sequential conformational changes in the three catalytic β-subunits within the stationary F1 head. ebi.ac.uk These changes cycle each catalytic site through three states: one that binds ADP and Pi loosely, one that binds them tightly to facilitate the spontaneous formation of ATP, and one that has a low affinity for ATP, allowing for its release. pearson.comebi.ac.uk This rotary mechanism directly couples the energy of proton translocation to the chemical energy stored in the phosphate bonds of ATP. nih.govebi.ac.uk
The mitochondrial ATP synthase is a large, multi-subunit complex with a sophisticated architecture. microbialcell.comnih.gov It is generally composed of two major domains: the F1 domain and the F0 domain, connected by a central and a peripheral stalk. ebi.ac.ukcam.ac.uk
F1 Domain : This is the soluble, catalytic head located in the mitochondrial matrix. nih.gov In mammals, it has a stoichiometry of α₃β₃γδε. microbialcell.comcam.ac.uk The three α and three β subunits are arranged alternately, forming the hexagonal head, while the γ, δ, and ε subunits form the central stalk that rotates within this head. cam.ac.uk The catalytic sites for ATP synthesis are located on the β subunits. researchgate.netuniprot.org
F0 Domain : This domain is embedded within the inner mitochondrial membrane and functions as the proton turbine. microbialcell.comnih.gov It consists of a ring of 'c' subunits (typically 8-10 in eukaryotes) and single copies of other subunits, including 'a', 'b', 'd', 'e', 'f', 'g', and the Oligomycin Sensitivity Conferring Protein (OSCP). nih.govcam.ac.ukbiorxiv.org The 'a' subunit forms the proton half-channels that facilitate the movement of protons, driving the rotation of the c-ring. microbialcell.combiorxiv.org
Stalks : A central stalk (γ, δ, ε) connects the F0 rotor (c-ring) to the F1 catalytic head, transmitting the rotational force. frontiersin.orgcam.ac.uk A peripheral stalk (composed of subunits b, d, F6, and OSCP) acts as a stator, holding the α₃β₃ head and the 'a' subunit stationary relative to the rotating components. nih.govuniprot.org
The entire complex often forms dimers, which are crucial for inducing the curvature of the inner mitochondrial membrane to form cristae, the folds that increase the surface area for oxidative phosphorylation. mpg.debiorxiv.orgscilifelab.se The precise subunit composition can vary between different species, with some protists, for example, having highly divergent structures with many unique subunits. biorxiv.orgscilifelab.se
Photophosphorylation in Chloroplasts
Photophosphorylation is the process by which ATP is synthesized using light energy during photosynthesis. wikipedia.org It is analogous to oxidative phosphorylation but occurs in the chloroplasts of plants, algae, and cyanobacteria. libretexts.orgmacmillanlearning.com The energy from sunlight is converted into chemical energy in the form of ATP and NADPH. macmillanlearning.comiitk.ac.in
The light-dependent reactions of photosynthesis take place within the thylakoid membranes of chloroplasts. iitk.ac.insavemyexams.com Embedded in these membranes are protein-pigment complexes called photosystems (Photosystem I and Photosystem II) and an electron transport chain. libretexts.orgsavemyexams.com
The process begins when chlorophyll (B73375) and other pigment molecules within the photosystems absorb light energy. macmillanlearning.comiitk.ac.in In Photosystem II, this energy is used to excite electrons, which are then passed to an electron transport chain. savemyexams.com To replace these lost electrons, Photosystem II splits water molecules (photolysis), a process that releases electrons, protons (H+), and oxygen. macmillanlearning.comiitk.ac.in The protons from water splitting are released into the thylakoid lumen (the space inside the thylakoid). savemyexams.com
As the excited electrons move through the electron transport chain—passing through carriers like plastoquinone (B1678516) and the cytochrome b6f complex—energy is released. wikipedia.orgmacmillanlearning.com This energy is used to pump additional protons from the stroma (the space outside the thylakoid) into the thylakoid lumen. wikipedia.org The combination of protons from water splitting and proton pumping creates a significant electrochemical proton gradient across the thylakoid membrane, with a high concentration of H+ inside the lumen. libretexts.orgiitk.ac.in This proton gradient, much like the one in mitochondria, represents stored potential energy that drives ATP synthesis via an ATP synthase complex also present in the thylakoid membrane. macmillanlearning.comsavemyexams.com
Chloroplast F1F0 ATP Synthase Catalysis
The synthesis of adenosine triphosphate (ATP) in chloroplasts is a pivotal process for life on Earth, converting the energy from sunlight into a chemically usable form. This crucial function is carried out by the chloroplast F1F0 ATP synthase, a molecular machine embedded in the thylakoid membrane. annualreviews.orgnih.gov The enzyme utilizes the electrochemical proton gradient, or proton-motive force (pmf), generated by the light-dependent reactions of photosynthesis to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). annualreviews.orgnih.govoup.com
The catalytic mechanism of the chloroplast ATP synthase is a fascinating example of rotary catalysis. annualreviews.orgnih.gov The complex is composed of two main sectors: the membrane-embedded F0 motor and the catalytic F1 head that extends into the stroma. nih.govwikipedia.org Protons, having accumulated in the thylakoid lumen, flow through a channel in the F0 motor. nih.govmdpi.com This proton movement drives the rotation of the c-ring, a component of the F0 motor, and the central stalk (subunits γ and ε) that connects F0 to the F1 head. nih.gov
The rotation of the central stalk induces sequential conformational changes in the three αβ heterodimers that form the catalytic sites within the F1 head. nih.gov These changes cycle each catalytic site through three distinct functional states, leading to the binding of ADP and Pi, their synthesis into ATP, and the subsequent release of the ATP molecule. cef-mc.de For every full rotation of the central stalk, three molecules of ATP are synthesized. nih.govimperial.ac.uk The entire process is reversible, and under conditions where the pmf is insufficient, the enzyme can hydrolyze ATP to pump protons back into the lumen. nih.govoup.com However, regulatory mechanisms are in place to prevent this wasteful hydrolysis in the dark. nih.gov
Recent high-resolution structures of the complete chloroplast F1F0 ATP synthase have provided unprecedented insights into this process. cef-mc.de These studies have visualized the bound nucleotides (ADP and ATP) and magnesium ions within the catalytic sites, confirming the three functional states of the rotary mechanism. cef-mc.de The intricate interplay between proton translocation and the mechanical rotation of the enzyme's subunits underscores the efficiency and elegance of this fundamental biological energy conversion process. nih.gov
Structural and Regulatory Aspects of Chloroplast ATP Synthase
The chloroplast ATP synthase (cF1F0) is a large, multi-subunit protein complex with a highly conserved structure across photosynthetic organisms like cyanobacteria, green algae, and land plants. oup.com It consists of two main parts: the cF1 head, which is exposed to the stroma and contains the catalytic sites, and the cF0 motor, which is embedded in the thylakoid membrane. oup.comwikipedia.org The entire complex has a molecular weight of approximately 540 kDa and is composed of nine different types of subunits with a stoichiometry of α3β3γδεabb′c13–15. oup.com
Structural Organization:
cF1 Head: This catalytic portion is made up of three α and three β subunits arranged alternately in a hexagonal ring (α3β3), which houses the sites for ATP synthesis. nih.govoup.com The cF1 head also includes the δ and ε subunits. embopress.org
Central Stalk: Comprised of the γ and ε subunits, it connects the cF1 head to the c-ring of the cF0 motor. nih.govoup.com
cF0 Motor: This membrane-spanning portion consists of the c-ring rotor (made of 13-15 'c' subunits), subunit 'a', and the peripheral stalk. nih.govoup.com It functions as a proton channel. nih.gov
Peripheral Stalk (or Stator): Composed of subunits 'b' and 'b'', it connects to the cF1 head via the δ subunit and acts as a stator, preventing the α3β3 hexamer from rotating along with the central stalk and c-ring. nih.govoup.comresearchgate.net
This intricate structure has been elucidated in detail through cryo-electron microscopy, revealing the atomic models of all 26 protein subunits in the spinach chloroplast ATP synthase. nih.govcef-mc.de
Regulatory Mechanisms:
The activity of the chloroplast ATP synthase is tightly regulated to match the metabolic state of the chloroplast, particularly the presence or absence of light. This regulation is crucial to prevent the wasteful hydrolysis of ATP in the dark. frontiersin.orgosti.gov
Redox Regulation (Thiol Modulation): The primary regulatory mechanism involves a redox switch on the γ subunit. nih.govfrontiersin.org This subunit contains a conserved pair of cysteine residues that form a disulfide bond in the dark (oxidizing conditions), which inhibits the enzyme's ATP hydrolysis activity. nih.govcef-mc.de Upon illumination, photosystem I reduces thioredoxin, which in turn reduces the disulfide bond on the γ subunit. frontiersin.org This conformational change activates the ATP synthase. nih.govfrontiersin.org
Proton Motive Force (pmf): The activity of the ATP synthase is also controlled by the magnitude of the pmf across the thylakoid membrane. A high pmf, generated during light-driven electron transport, activates the enzyme. frontiersin.org
ADP Inhibition: In the absence of a sufficient pmf, the product of ATP hydrolysis, ADP, can bind tightly to a catalytic site, preventing further wasteful ATP breakdown. nih.gov
Subunit Interactions: The biogenesis and assembly of the complex are also highly regulated, involving a coordinated expression of genes from both the nuclear and chloroplast genomes to ensure the correct stoichiometry of the subunits. embopress.org For instance, the synthesis of certain chloroplast-encoded subunits is dependent on the presence of nucleus-encoded subunits. embopress.org
These structural and regulatory features ensure that the chloroplast ATP synthase functions efficiently to produce ATP during photosynthesis while minimizing energy loss in the dark. frontiersin.orgfrontiersin.org
Substrate-Level Phosphorylation
Substrate-level phosphorylation is a metabolic reaction that results in the formation of ATP or guanosine (B1672433) triphosphate (GTP) by the direct transfer of a phosphoryl (PO3) group to ADP or GDP from a phosphorylated compound. fiveable.mequora.com Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. fiveable.me It is a direct, enzyme-catalyzed reaction. fiveable.mequora.com
Glycolytic Adenosine Triphosphate Production
Glycolysis is a fundamental metabolic pathway that occurs in the cytoplasm of cells and is responsible for the initial breakdown of glucose. wikipedia.orgbyjus.com This process generates ATP through substrate-level phosphorylation, providing a rapid source of energy, especially under anaerobic conditions. fiveable.mewikipedia.org
The glycolytic pathway can be divided into two main phases: an energy investment phase and an energy payoff phase. teachmephysiology.com
Energy Investment Phase: In the initial steps of glycolysis, two molecules of ATP are consumed to phosphorylate a glucose molecule. wikipedia.orgsavemyexams.com This phosphorylation makes the glucose molecule more reactive and traps it within the cell. wikipedia.orgsavemyexams.com This phase results in the cleavage of the six-carbon fructose-1,6-bisphosphate into two three-carbon molecules: glyceraldehyde-3-phosphate (GA3P) and dihydroxyacetone phosphate (DHAP), with DHAP being subsequently converted to GA3P. teachmephysiology.com
Energy Payoff Phase: The subsequent reactions involve the two molecules of GA3P and are characterized by the net production of ATP. wikipedia.orgteachmephysiology.com There are two key steps where substrate-level phosphorylation occurs:
Step 7: The enzyme phosphoglycerate kinase catalyzes the transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. wikipedia.orglibretexts.org Since this step occurs for each of the two three-carbon molecules derived from glucose, a total of two ATP molecules are generated. wikipedia.org
Step 10: The final step of glycolysis involves the enzyme pyruvate (B1213749) kinase, which facilitates the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and another molecule of ATP. byjus.comlibretexts.org Again, this occurs twice per initial glucose molecule, producing two more ATP molecules. byjus.com
Table 1: ATP Production in Glycolysis via Substrate-Level Phosphorylation
| Step | Enzyme | Substrate | Product | ATP Molecules per Glucose |
|---|---|---|---|---|
| 7 | Phosphoglycerate kinase | 1,3-bisphosphoglycerate | 3-phosphoglycerate | +2 ATP |
| 10 | Pyruvate kinase | Phosphoenolpyruvate | Pyruvate | +2 ATP |
| Total Gross Production | 4 ATP | |||
| Initial Investment | -2 ATP | |||
| Net ATP Yield | 2 ATP |
Tricarboxylic Acid Cycle (Krebs Cycle) Contributions to Nucleoside Triphosphate Generation
The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle, is a central metabolic hub that occurs in the mitochondrial matrix of eukaryotes. While its primary role is to generate reducing equivalents (NADH and FADH2) for oxidative phosphorylation, it also contributes directly to nucleoside triphosphate synthesis via substrate-level phosphorylation. libretexts.org
In the TCA cycle, one step directly generates a high-energy phosphate bond in the form of either guanosine triphosphate (GTP) or ATP. fiveable.menih.gov This occurs during the conversion of succinyl-CoA to succinate (B1194679), a reaction catalyzed by the enzyme succinyl-CoA synthetase (also known as succinate thiokinase). libretexts.org
The process unfolds as follows:
Step 5 of the TCA Cycle: The thioester bond in succinyl-CoA is cleaved. libretexts.org
The energy released from this cleavage is used to drive the synthesis of GTP from guanosine diphosphate (GDP) and inorganic phosphate (Pi). libretexts.org
The newly formed GTP can then be readily converted to ATP through the action of the enzyme nucleoside-diphosphate kinase, which catalyzes the reaction: GTP + ADP ⇌ GDP + ATP. quora.comnih.gov
Therefore, the substrate-level phosphorylation in the TCA cycle is energetically equivalent to the production of one ATP molecule per cycle turn. quora.com Since one molecule of glucose produces two molecules of acetyl-CoA that enter the cycle, the total yield from substrate-level phosphorylation in the TCA cycle is two molecules of GTP (or their ATP equivalent) per glucose molecule. libretexts.org
It is noteworthy that in mammals, two isozymes of succinyl-CoA synthetase exist: one that produces GTP (predominantly in the liver) and another that directly produces ATP (more common in tissues like the heart and skeletal muscle). quora.comnih.gov This differential expression allows for the integration and regulation of metabolic pathways based on the specific energy needs of the tissue. nih.gov
Table 2: Nucleoside Triphosphate Generation in the TCA Cycle
| Step | Enzyme | Substrate | Product | High-Energy Molecule Generated (per turn) |
|---|---|---|---|---|
| 5 | Succinyl-CoA synthetase | Succinyl-CoA | Succinate | 1 GTP (or ATP) |
Alternative and Ancillary Adenosine Triphosphate Generation Routes
Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, NADH, and FADH2. wikipedia.org While beta-oxidation itself does not directly produce ATP via substrate-level phosphorylation, the acetyl-CoA and reduced coenzymes it generates are subsequently used in the citric acid cycle and the electron transport chain to produce a large amount of ATP through oxidative phosphorylation. libretexts.orgck12.org
The process of beta-oxidation involves a cyclical series of four reactions that systematically shorten the fatty acyl-CoA chain by two carbon atoms in each cycle. wikipedia.org For a saturated fatty acid with an even number of carbons, the ATP yield can be calculated based on the products of each cycle and the subsequent metabolism of acetyl-CoA.
Products of each Beta-Oxidation Cycle:
1 molecule of FADH2
1 molecule of NADH
1 molecule of acetyl-CoA
The number of beta-oxidation cycles for a fatty acid with 'n' carbons is (n/2) - 1. libretexts.org The number of acetyl-CoA molecules produced is n/2. libretexts.org
ATP Yield Calculation Example (Palmitic Acid, C16):
Palmitic acid is a 16-carbon saturated fatty acid. aklectures.com
Activation: The fatty acid must first be activated to acyl-CoA, which consumes the equivalent of two ATP molecules. aklectures.comyoutube.com
Beta-Oxidation Cycles: For palmitic acid (n=16), the number of cycles is (16/2) - 1 = 7 cycles. aklectures.comyoutube.com
These 7 cycles produce:
7 FADH2
7 NADH
Acetyl-CoA Production: A 16-carbon fatty acid yields 16/2 = 8 molecules of acetyl-CoA. aklectures.comyoutube.com
ATP from Reduced Coenzymes and Acetyl-CoA:
Each NADH yields approximately 2.5 ATP. libretexts.orgck12.org
Each FADH2 yields approximately 1.5 ATP. libretexts.orgck12.org
Each acetyl-CoA entering the citric acid cycle yields approximately 10 ATP (from 3 NADH, 1 FADH2, and 1 GTP). libretexts.org
Table 3: Estimated ATP Yield from the Complete Oxidation of Palmitic Acid (C16)
| Metabolic Process | Products | ATP Yield per Molecule | Total ATP |
|---|---|---|---|
| Beta-Oxidation (7 cycles) | 7 NADH | 2.5 | 17.5 |
| 7 FADH2 | 1.5 | 10.5 | |
| Citric Acid Cycle (from 8 Acetyl-CoA) | 24 NADH (8 x 3) | 2.5 | 60 |
| 8 FADH2 (8 x 1) | 1.5 | 12 | |
| 8 GTP (8 x 1) | 1 | 8 | |
| Gross ATP Production | 108 | ||
| Activation Cost | -2 | ||
| Net ATP Yield | 106 |
For unsaturated fatty acids , the ATP yield is slightly lower. libretexts.org The presence of double bonds means that the acyl-CoA dehydrogenase step (which produces FADH2) is bypassed for each double bond. wikipedia.orglibretexts.org Additionally, isomerase and sometimes reductase enzymes are required to handle the non-standard bond positions, which can consume energy (e.g., NADPH for the reductase). wikipedia.orgck12.org This results in a slightly reduced total ATP output compared to a saturated fatty acid of the same carbon length. libretexts.orgck12.org
Ketolysis-Derived Adenosine Triphosphate
Ketolysis is a metabolic pathway that breaks down ketone bodies for energy production. This process occurs in extrahepatic tissues, such as the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or a ketogenic diet. researchgate.netyoutube.com The primary ketone bodies, β-hydroxybutyrate and acetoacetate (B1235776), are synthesized in the liver (ketogenesis) and transported to these tissues. researchgate.net
Within the mitochondria of extrahepatic cells, ketolysis converts ketone bodies back into acetyl-CoA. researchgate.netresearchgate.net This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of NADH and FADH2. These reduced coenzymes subsequently donate electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation. researchgate.net The liver itself cannot utilize ketone bodies because it lacks the necessary enzyme, succinyl-CoA:3-ketoacid-CoA transferase (SCOT). youtube.com
The ATP yield from ketolysis is significant. The oxidation of β-hydroxybutyrate yields approximately 26 molecules of ATP, while the oxidation of acetoacetate produces about 23 molecules of ATP. youtube.com This makes ketone bodies a highly efficient energy source, especially for the brain, which cannot directly use fatty acids for energy. youtube.commdpi.com
Nuclear Adenosine Triphosphate Generation from Poly(ADP-Ribose) Catabolism
Recent research has unveiled a novel pathway for ATP generation within the cell nucleus, independent of mitochondrial or cytoplasmic sources. ideayabio.comcrg.eu This nuclear ATP production is crucial for energy-demanding nuclear processes like chromatin remodeling and DNA repair, especially in response to cellular stress or hormonal stimuli. ideayabio.comcrg.eunih.gov
This pathway is centered around the catabolism of poly(ADP-ribose) (PAR), a polymer synthesized by PARP enzymes. ideayabio.com During events like progestin-induced gene regulation changes in breast cancer cells, PAR is hydrolyzed into ADP-ribose. ideayabio.comnih.gov The enzyme NUDIX5 (also known as NUDT5), an ADP-sugar pyrophosphatase, then utilizes this ADP-ribose and pyrophosphate (PPi) to generate nuclear ATP. ideayabio.comcrg.eunih.gov
The process begins with the activation of PARP1, which uses NAD+ to create PAR. Subsequently, PAR is broken down by poly(ADP-ribose) glycohydrolase (PARG) to yield ADP-ribose. ideayabio.com NUDIX5 then catalyzes the conversion of ADP-ribose and PPi into ATP and ribose-5-phosphate. ideayabio.com This localized nuclear ATP supply is essential for fueling the extensive chromatin modifications required for transcriptional regulation and cell proliferation under specific conditions. ideayabio.comnih.gov Studies have shown that this nuclear ATP generation is dependent on both PARP1 and PARG, and blocking NUDIX5 activity prevents the necessary chromatin remodeling and gene expression changes. ideayabio.comcrg.euscispace.com
Anaerobic Adenosine Triphosphate Production Pathways
Anaerobic ATP production allows cells to generate energy in the absence of oxygen. longdom.org The primary anaerobic pathway is glycolysis, a sequence of enzymatic reactions that breaks down glucose. longdom.orgassaygenie.com This process occurs in the cytoplasm of virtually all cells. assaygenie.comnih.gov
In anaerobic glycolysis, one molecule of glucose is converted into two molecules of pyruvate. longdom.org This conversion yields a net gain of two ATP molecules and two NADH molecules. longdom.orgnih.gov Under anaerobic conditions, the pyruvate does not enter the mitochondria for the citric acid cycle. Instead, it is converted to lactate (B86563) in a process called lactic acid fermentation. longdom.org This conversion is catalyzed by lactate dehydrogenase and is crucial because it regenerates NAD+ from NADH, which is required for glycolysis to continue producing ATP. longdom.orgassaygenie.com
While anaerobic glycolysis is significantly less efficient than aerobic respiration (which produces approximately 36-38 ATP molecules per glucose molecule), it is much faster. longdom.orgassaygenie.comnih.gov This rapid ATP production is vital for tissues with high and sudden energy demands, such as muscles during intense exercise, or for cells in low-oxygen environments. longdom.orgnih.gov Another anaerobic pathway is the phosphagen system, which uses phosphocreatine (B42189) to rapidly generate ATP for immediate, high-intensity efforts, but this system is depleted within seconds. clevelandclinic.org
Adenosine Triphosphate Hydrolysis and Energetic Coupling
Biochemical Principles of Phosphoanhydride Bond Hydrolysis
Adenosine triphosphate (ATP) is composed of an adenine (B156593) base, a ribose sugar, and three phosphate groups (alpha, beta, and gamma). libretexts.org The bonds linking the beta and gamma phosphate groups are known as phosphoanhydride bonds. libretexts.orgfiveable.me These are often referred to as "high-energy bonds" because their hydrolysis releases a significant amount of free energy. byjus.combiologydiscussion.com
The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction. jackwestin.com This is because the products of the reaction (ADP and Pi) are more stable and have a lower free energy than the reactants (ATP and water). jackwestin.comwikipedia.org Several factors contribute to this large negative free energy change:
Electrostatic Repulsion: The three phosphate groups in ATP carry negative charges, leading to significant electrostatic repulsion that destabilizes the molecule. Hydrolysis relieves this repulsion. wikipedia.orgpressbooks.pub
Resonance Stabilization: The resulting inorganic phosphate ion is greatly stabilized by multiple resonance structures, more so than the phosphate groups within ATP. wikipedia.org
Ionization: The ADP product of hydrolysis can rapidly ionize, which, according to Le Chatelier's principle, drives the hydrolysis reaction forward. pressbooks.pub
Thermodynamic Basis of Cellular Energy Release
The hydrolysis of one mole of ATP into ADP and inorganic phosphate (Pi) under standard conditions (1M concentrations of reactants and products) releases a standard free energy (ΔG°') of approximately -7.3 kcal/mol (-30.5 kJ/mol). libretexts.orgbyjus.com The reaction is as follows:
ATP + H₂O ⇌ ADP + Pi byjus.com
However, within a living cell, the conditions are far from standard. The actual free energy change (ΔG) for ATP hydrolysis is significantly more negative, estimated to be around -14 kcal/mol (-57 kJ/mol). libretexts.orgbyjus.com This is because the cellular concentrations of ATP, ADP, and Pi are not at 1M and are maintained far from equilibrium. wikipedia.org
ATP can also be hydrolyzed to adenosine monophosphate (AMP) and pyrophosphate (PPi). This reaction releases even more energy, with a ΔG°' of about -10.9 kcal/mol (-45.6 kJ/mol). byjus.com
ATP + H₂O → AMP + PPi byjus.com
Mechanistic Coupling to Diverse Cellular Work Processes
A common mechanism for energy coupling is the transfer of the terminal phosphate group from ATP to another molecule, a process known as phosphorylation. khanacademy.orgjove.com This creates a phosphorylated intermediate that is more reactive and unstable than the original molecule. khanacademy.org The subsequent breakdown of this intermediate drives the desired cellular process.
Examples of ATP coupling in cellular work include:
Biosynthesis: In metabolic pathways, such as the initial steps of glycolysis, ATP hydrolysis is used to phosphorylate glucose. libretexts.orgjove.com This phosphorylation creates an unstable intermediate that can be readily converted into other molecules, driving the pathway forward. libretexts.org
Active Transport: The sodium-potassium pump is a prime example of how ATP hydrolysis powers the transport of ions against their concentration gradients. libretexts.orgkhanacademy.org ATP phosphorylates the pump protein, causing a conformational change that moves sodium ions out of the cell and potassium ions in. libretexts.orgkhanacademy.orgjove.com The subsequent dephosphorylation returns the pump to its original state. khanacademy.org
Muscle Contraction: The cycle of muscle contraction is fueled by the binding and hydrolysis of ATP to myosin, which causes conformational changes in the myosin head and its interaction with actin filaments. byjus.com
Cell Signaling: Many kinases, enzymes involved in cell signaling cascades, use ATP as a phosphate donor to phosphorylate and activate other proteins. medchemexpress.com
Regulation of Intracellular Adenosine Triphosphate Levels and Energy Status
The maintenance of a stable intracellular concentration of Adenosine Triphosphate (ATP) is critical for cellular function. elifesciences.orgportlandpress.com Cells employ a sophisticated network of regulatory mechanisms to balance ATP production with consumption, ensuring that the energy status of the cell remains within a narrow, optimal range. elifesciences.orgportlandpress.com This intricate regulation involves feedback control, allosteric modulation of enzymes, and dedicated energy-sensing pathways.
Feedback Control Mechanisms in Adenosine Triphosphate Synthesis
A primary mechanism for regulating ATP levels is through feedback inhibition, where ATP itself acts as a signal to modulate its own production. numberanalytics.comnumberanalytics.com When ATP levels are high, indicating a surplus of energy, ATP can bind to and inhibit key enzymes involved in its synthesis, thereby reducing the rate of ATP production. numberanalytics.comnumberanalytics.comnih.gov This prevents the wasteful overproduction of this unstable molecule. khanacademy.org
One of the central enzymes subject to this feedback control is ATP synthase , the enzyme responsible for the majority of ATP generation during oxidative phosphorylation. numberanalytics.comnumberanalytics.com High concentrations of ATP can bind to ATP synthase, reducing its catalytic activity and thus slowing down the synthesis of new ATP molecules. numberanalytics.comnumberanalytics.com Conversely, when ATP is consumed and its concentration drops, the inhibition on ATP synthase is relieved, allowing for an increased rate of ATP synthesis to meet the cell's energy demands. numberanalytics.com This dynamic feedback loop ensures that ATP production is tightly coupled to the cell's real-time energy requirements.
Allosteric Regulation of Key Metabolic Enzymes by Adenosine Triphosphate
ATP also exerts control over its production pathways through allosteric regulation of key metabolic enzymes. numberanalytics.comfiveable.me Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. libretexts.orgwikipedia.org ATP and its hydrolysis products, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), are crucial allosteric regulators in central metabolic pathways like glycolysis and the citric acid cycle. khanacademy.orgnumberanalytics.com
A prime example of this is the allosteric regulation of Phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis. numberanalytics.comsciencequery.com High levels of ATP act as an allosteric inhibitor of PFK-1, binding to a regulatory site and decreasing the enzyme's affinity for its substrate, fructose-6-phosphate. wikipedia.orglibretexts.org This slows down the glycolytic pathway when the cell has an ample supply of energy. khanacademy.org Conversely, high levels of AMP and ADP, which signal low energy status, act as allosteric activators of PFK-1, increasing its activity to stimulate ATP production. khanacademy.orglibretexts.org
Similarly, Pyruvate Kinase , another crucial regulatory enzyme in glycolysis, is allosterically inhibited by high concentrations of ATP. nih.govnumberanalytics.com In the citric acid cycle, enzymes such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase are also inhibited by high levels of ATP. numberanalytics.com This coordinated allosteric regulation ensures that the entire process of cellular respiration is finely tuned to the energy state of the cell. fiveable.me
Table 1: Allosteric Regulation of Key Metabolic Enzymes by ATP and Related Molecules
| Enzyme | Pathway | Allosteric Activators | Allosteric Inhibitors |
|---|---|---|---|
| Phosphofructokinase-1 (PFK-1) | Glycolysis | AMP, ADP, Fructose-2,6-bisphosphate | ATP, Citrate |
| Pyruvate Kinase | Glycolysis | Fructose-1,6-bisphosphate | ATP, Alanine |
| Isocitrate Dehydrogenase | Citric Acid Cycle | ADP, Ca2+ | ATP, NADH |
| α-Ketoglutarate Dehydrogenase | Citric Acid Cycle | Ca2+ | ATP, NADH, Succinyl-CoA |
This table summarizes the key allosteric regulators for several enzymes central to ATP production. The activators generally signal a low energy state, while inhibitors signal a high energy state.
Role of AMP-Activated Protein Kinase (AMPK) in Energy Sensing
A master regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK) . nih.govnih.govnih.gov This highly conserved enzyme acts as a crucial energy sensor, monitoring the intracellular ratios of AMP/ATP and ADP/ATP. wikipedia.orgnih.gov When these ratios increase, signifying a drop in cellular energy levels, AMPK is activated. nih.govahajournals.org
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. wikipedia.orgwikipathways.org The γ subunit contains binding sites for AMP and ATP. wikipedia.orgwikipathways.org The binding of AMP (or ADP) to the γ subunit triggers a conformational change that allosterically activates the kinase and protects it from deactivation. wikipedia.orgwikipathways.org Conversely, when ATP levels are high, ATP competes with AMP for these binding sites, leading to the inactivation of AMPK. wikipedia.org
Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance. It stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and cholesterol synthesis. nih.govnih.govcambridge.org For instance, AMPK can phosphorylate and activate enzymes involved in glycolysis and fatty acid oxidation, and it can also promote the translocation of glucose transporters to the cell membrane to increase glucose uptake. wikipedia.org
Interplay with Cellular Nutrient Sensing Pathways
The regulation of ATP homeostasis is intricately linked with broader cellular nutrient-sensing pathways, creating a coordinated response to the availability of energy and building blocks. nih.govwikipedia.org A key player in this network is the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability. nih.govresearchgate.net
There is a significant and often reciprocal relationship between the AMPK and mTOR pathways. portlandpress.comfrontiersin.org Generally, when nutrients are abundant and cellular energy levels are high, mTOR is active, promoting anabolic processes. nih.gov Conversely, under conditions of energy stress (high AMP/ATP ratio), activated AMPK can inhibit the mTOR pathway, thereby conserving energy by halting cell growth and proliferation. frontiersin.orgfrontiersin.org This inhibition can occur through direct phosphorylation of components of the mTOR complex or indirectly by activating upstream inhibitors of mTOR. wikipathways.orgfrontiersin.org
This crosstalk ensures that cell growth and division, which are highly energy-demanding processes, only proceed when there are sufficient energetic and nutrient resources. The integration of signals from both energy status (via AMPK) and nutrient availability (via mTOR and other sensors) allows the cell to make fundamental decisions about resource allocation, prioritizing survival under stress and promoting growth under favorable conditions. nih.govmdpi.com
Adenosine Triphosphate Dependent Molecular Processes in Cellular Function
Nucleic Acid Metabolism
DNA Replication Mechanisms
The accurate duplication of the genome is a fundamental process for cellular proliferation and is orchestrated by a complex machinery of enzymes and proteins. Central to this process is Adenosine (B11128) Triphosphate (ATP), which provides the necessary energy for various catalytic activities that drive the replication forward. This section details the critical roles of ATP in the core mechanisms of DNA replication.
The initiation of DNA replication requires the separation of the two intertwined strands of the DNA double helix to expose the nucleotide bases that serve as templates. This crucial task is performed by enzymes known as DNA helicases. ebi.ac.uk Helicase activity is fundamentally dependent on the chemical energy derived from the hydrolysis of ATP. ebi.ac.uknih.gov
Helicases function as molecular motors that move along the DNA backbone, acting as wedges to break the hydrogen bonds holding the complementary base pairs together. ebi.ac.uk This process is powered by a conformational change in the helicase protein, which is induced by the binding and subsequent hydrolysis of ATP to Adenosine Diphosphate (B83284) (ADP) and inorganic phosphate (B84403). ebi.ac.ukprofoldin.com The energy released from this reaction, approximately -10 kcal/mol, is more than sufficient to overcome the energy required to separate a single base pair, which is about +1.6 kcal/mol. nih.gov Consequently, many helicases translocate one base pair for each molecule of ATP hydrolyzed. nih.gov
Different models describe how helicases utilize this energy. In an "active" unwinding mechanism, the enzyme uses the force generated from ATP hydrolysis to actively pry the duplex apart. nih.gov In a "passive" mechanism, the helicase moves along one strand and captures the other strand as it transiently detaches due to thermal fluctuations. nih.gov Regardless of the precise mechanism, ATP hydrolysis is the indispensable energy source that fuels the directional movement and strand-separating activity of helicases, making the genetic information accessible for replication. ebi.ac.uk
Table 1: Overview of ATP-Dependent Helicase Function
| Feature | Description | ATP Requirement |
| Primary Function | Unwinding of the DNA double helix. ebi.ac.uk | Essential for activity. ebi.ac.uk |
| Mechanism | Breaks hydrogen bonds between complementary base pairs. quora.com | ATP hydrolysis provides the energy for translocation and unwinding. ebi.ac.uknih.gov |
| Enzyme Class | Molecular motors. ebi.ac.uk | Energy from ATP hydrolysis drives conformational changes and movement along DNA. ebi.ac.uk |
| Examples | RecBCD (in E. coli), RecQ family helicases (in humans). ebi.ac.ukquora.com | These helicases possess a conserved ATP-binding and hydrolysis domain. ebi.ac.uk |
DNA polymerases are the enzymes responsible for synthesizing new DNA strands. Their efficiency is largely defined by their processivity—the ability to add a large number of nucleotides to a growing strand without dissociating from the DNA template. wikipedia.org While DNA polymerase itself does not directly hydrolyze ATP for its catalytic action of adding nucleotides, ATP plays a critical indirect role in ensuring high processivity, particularly through the function of sliding DNA clamps. wikipedia.org
Sliding clamps are ring-shaped proteins, such as Proliferating Cell Nuclear Antigen (PCNA) in eukaryotes, that encircle the DNA and tether the DNA polymerase to the template strand. wikipedia.orgnih.gov This association prevents the polymerase from diffusing away, dramatically increasing the number of nucleotides it can add in a single binding event. wikipedia.org
The loading of these clamps onto the DNA is an active process that requires clamp loader protein complexes. These clamp loaders utilize the energy from ATP hydrolysis to open the clamp's ring structure, position it around the primer-template junction on the DNA, and then close it. wikipedia.orgcell.com Once the clamp is loaded, the DNA polymerase can bind to it and begin processive synthesis. cell.com Studies with the bacteriophage T4 holoenzyme have shown that ATP hydrolysis is required for the initial assembly of the processive complex, but not for the subsequent elongation of the DNA strand itself. nih.gov Therefore, ATP is essential for establishing the stable platform upon which processive DNA synthesis occurs.
After the synthesis of new DNA strands, particularly the discontinuous fragments on the lagging strand, gaps or "nicks" remain in the phosphodiester backbone. DNA ligases are the enzymes that seal these nicks, creating a continuous, intact DNA molecule. wikipedia.org In eukaryotes and many viruses, DNA ligases are critically dependent on ATP as a cofactor to supply the energy for phosphodiester bond formation. wikipedia.orgpromega.com
The ligation reaction proceeds through a well-defined three-step mechanism:
Enzyme Adenylylation : The ligase enzyme reacts with an ATP molecule, resulting in the cleavage of ATP into AMP and pyrophosphate (PPi). The AMP molecule is covalently attached to a specific lysine (B10760008) residue in the active site of the ligase, forming an enzyme-AMP intermediate. nih.govnih.gov
AMP Transfer : The activated AMP group is then transferred from the enzyme to the 5'-phosphate end of the nick in the DNA backbone. wikipedia.orgnih.gov
Nick Sealing : The 3'-hydroxyl group at the other side of the nick performs a nucleophilic attack on the activated 5'-phosphate. This attack forms the final phosphodiester bond, sealing the nick and releasing AMP. wikipedia.orgnih.gov
This entire process is driven by the energy captured in the high-energy phosphate bonds of ATP. Unlike most prokaryotic DNA ligases which often use NAD+ as an energy source, eukaryotic and bacteriophage T4 DNA ligases exhibit an absolute requirement for ATP. wikipedia.orgpromega.com
Table 2: Key Steps in ATP-Dependent DNA Ligation
| Step | Process | Role of ATP/AMP |
| 1. Activation | Formation of a covalent enzyme-AMP intermediate. nih.gov | ATP is hydrolyzed to AMP and PPi; AMP is covalently linked to a lysine residue on the ligase. nih.gov |
| 2. Transfer | Transfer of AMP from the enzyme to the 5' phosphate of the DNA nick. nih.gov | The adenylyl group activates the 5' phosphate end of the DNA. wikipedia.org |
| 3. Ligation | Nucleophilic attack by the 3'-hydroxyl on the activated 5'-phosphate, forming a phosphodiester bond. nih.gov | The phosphodiester bond is formed, and AMP is released. nih.gov |
During DNA replication, the lagging strand is synthesized discontinuously as a series of short segments known as Okazaki fragments. wikipedia.org The synthesis and subsequent joining of these fragments are processes that rely heavily on ATP at multiple stages.
First, the synthesis of each Okazaki fragment is carried out by DNA polymerase δ, which, as discussed previously, requires the PCNA sliding clamp for processive synthesis. nih.gov The loading of this clamp at the start of each new fragment is an ATP-dependent process mediated by the clamp loader replication factor C (RFC). nih.gov
Once an Okazaki fragment is synthesized and the RNA primer at its 5' end is removed and replaced with DNA nucleotides, a nick remains between it and the previously synthesized fragment. nih.gov The enzyme DNA ligase I is responsible for joining these adjacent fragments. nih.govmdpi.com This ligation is a critical final step in lagging strand maturation and is strictly dependent on ATP, following the mechanism described in the preceding section. nih.govnih.gov DNA ligase I interacts directly with the PCNA clamp that was left at the nick, which helps to position the ligase correctly to catalyze the ATP-dependent sealing of the phosphodiester backbone. nih.gov
When the DNA is damaged, cells activate complex DNA repair pathways to correct the lesions and maintain genomic integrity. These repair processes are often intertwined with the DNA replication machinery. ATP provides the necessary energy for many of these repair activities, ensuring that the replication apparatus can be maintained or properly reassembled after the damage is resolved. creative-proteomics.com
For instance, ATP is required to power helicases that unwind the DNA around a damaged site and for the activity of nucleases that excise the damaged segment. creative-proteomics.com Following the removal of the damaged section, DNA polymerase synthesizes a new patch of DNA, and finally, DNA ligase seals the remaining nick, a step that requires ATP. creative-proteomics.comnih.gov Research in permeable mouse sarcoma cells has shown that reparative DNA synthesis is significantly stimulated by ATP. nih.gov The subsequent ligation of these repair patches was also found to be ATP-dependent, with an apparent Michaelis constant (Km) for ATP of approximately 40 μM. nih.gov
Furthermore, studies have shown that ATP generated from the catabolism of poly(ADP-ribose) can play a crucial role in maintaining the activity of the DNA replication apparatus in the nucleus during the response to DNA damage. nih.govresearchgate.net This localized ATP production helps to sustain the function of replication and repair complexes, facilitating the completion of repair and the resumption of normal DNA synthesis. researchgate.net
RNA Transcription and Processing
The synthesis and processing of ribonucleic acid (RNA) are fundamental processes for gene expression. Adenosine triphosphate (ATP) plays a multifaceted role in these events, serving as both an energy source and a direct substrate. Its involvement is critical from the initiation of transcription through to the elongation of the RNA transcript and the subsequent processing steps that ensure the functionality of the newly synthesized RNA molecule.
Adenosine Triphosphate in RNA Polymerase II Initiation and Elongation
The initiation of transcription by RNA polymerase II (Pol II) is a complex, multi-step process that is critically dependent on the hydrolysis of ATP. The energy released from the cleavage of the β-γ phosphoanhydride bond of ATP is required for at least two discrete steps: the formation of the open complex and the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. nih.gov
Open complex formation involves the melting of the DNA template near the transcription start site, a process thought to be mediated by the ATP-dependent helicase activity of the general transcription factor TFIIH. nih.gov This localized unwinding of the DNA double helix is essential to expose the template strand for RNA synthesis. Studies have demonstrated that even after the transcription start site is opened, the subsequent removal of ATP can prevent the formation of the first phosphodiester bond of the RNA molecule, highlighting the continuous requirement for ATP throughout the early stages of initiation. embopress.org
Furthermore, ATP hydrolysis is necessary for the phosphorylation of the Pol II CTD, a step mediated by the kinase activity of TFIIH and other kinases like P-TEFb. nih.gov While not strictly required for productive transcription initiation in vitro, CTD phosphorylation is important for limiting promoter-proximal pausing of Pol II, allowing for efficient transition into the elongation phase. nih.gov
During the elongation phase, as RNA polymerase moves along the DNA template, ATP serves a dual function. Firstly, it provides the energy for the unwinding of the DNA ahead of the polymerase and the synthesis of the RNA chain. creative-proteomics.com Secondly, ATP itself is one of the four ribonucleoside triphosphates that are incorporated into the growing RNA transcript. creative-proteomics.comwikipedia.org Experiments using ATP analogues, such as ATPγS, which has a non-hydrolyzable β-γ phosphoanhydride bond, have shown that while it can be used as a substrate for chain elongation, it cannot activate the preinitiation complexes for transcription, thus blocking the initiation step. nih.govnih.gov
| Stage of Transcription | Role of Adenosine Triphosphate (ATP) | Key Factors Involved |
| Initiation | Energy Source: Hydrolysis of the β-γ phosphoanhydride bond is required for open complex formation (DNA melting). | TFIIH (helicase activity) |
| Energy Source: Required for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. | TFIIH (kinase activity), P-TEFb | |
| Elongation | Energy Source: Fuels the unwinding of the DNA template and the synthesis of the RNA chain. | RNA Polymerase II |
| Substrate: Serves as one of the four ribonucleoside triphosphates incorporated into the growing RNA molecule. | RNA Polymerase II |
Ribonucleoside Triphosphate Incorporation into RNA
During the elongation phase of transcription, RNA polymerase II moves along the DNA template strand in the 3' to 5' direction. For each nucleotide on the template, the polymerase adds a complementary ribonucleoside triphosphate to the 3' end of the growing RNA strand. khanacademy.org Adenosine triphosphate is one of the four essential ribonucleoside triphosphates, along with guanosine (B1672433) triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP), that serve as the building blocks for the new RNA molecule. creative-proteomics.com
The process of RNA chain elongation involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the α-phosphate of the incoming ribonucleoside triphosphate. This reaction releases a pyrophosphate molecule. The selection of the correct ribonucleoside triphosphate is determined by Watson-Crick base pairing with the DNA template strand. RNA polymerase catalyzes this reaction, ensuring the faithful transcription of the genetic information from DNA to RNA. nih.gov The RNA transcript produced is therefore nearly identical to the non-template (coding) strand of the DNA, with the exception that uracil (U) replaces thymine (T). khanacademy.org
Adenosine Triphosphate-Dependent RNA Helicases in Transcription
RNA helicases are a large and highly conserved family of enzymes that utilize the energy derived from ATP hydrolysis to remodel RNA molecules and RNA-protein complexes (RNPs). nih.govresearchgate.net These enzymes play crucial roles in virtually all aspects of RNA metabolism, including transcription, pre-mRNA splicing, ribosome biogenesis, and translation. wikipedia.orgtandfonline.com
In the context of transcription, ATP-dependent RNA helicases are involved in several key processes. During transcription initiation, certain helicases associated with the general transcription factor TFIIH utilize ATP hydrolysis to unwind the DNA promoter, facilitating the formation of the open transcription complex. nih.gov
Furthermore, RNA helicases can influence the structure of the nascent RNA transcript as it emerges from the RNA polymerase. By unwinding RNA duplexes, they can prevent the formation of secondary structures that might impede the progress of the polymerase or interfere with subsequent processing events. researchgate.net Some RNA helicases have also been implicated in transcription termination, where they help to dissociate the RNA transcript from the DNA template and the RNA polymerase. nih.gov The energy from ATP hydrolysis allows these helicases to translocate along the RNA molecule and disrupt the interactions holding the transcription elongation complex together. nih.gov
| Helicase Family/Example | Function in Transcription | ATP Dependence |
| TFIIH-associated helicases | Promoter unwinding during transcription initiation. | Dependent on ATP hydrolysis. |
| Various RNA helicases | Remodeling of nascent RNA secondary structures during elongation. | Dependent on ATP hydrolysis. |
| Certain RNA helicases | Facilitating transcription termination by dissociating the RNA-DNA hybrid. | Dependent on ATP hydrolysis. |
Chromatin Remodeling and Genome Organization
The packaging of eukaryotic DNA into chromatin presents a significant barrier to processes such as transcription. ATP-dependent chromatin remodeling complexes utilize the energy from ATP hydrolysis to dynamically alter chromatin structure, thereby regulating access to the underlying DNA.
Adenosine Triphosphate-Dependent Chromatin Remodeling Complexes (e.g., SWI/SNF)
ATP-dependent chromatin remodeling complexes are multi-protein machines that use the energy of ATP hydrolysis to mobilize, eject, or restructure nucleosomes. wikipedia.orgbosterbio.com These complexes are characterized by the presence of a catalytic ATPase subunit belonging to the SNF2 superfamily of helicases. mdpi.com They are broadly classified into several families, including SWI/SNF, ISWI, CHD, and INO80. wikipedia.orgmdpi.com
The SWI/SNF (SWItch/Sucrose Non-Fermentable) family of complexes, known as BAF complexes in mammals, was one of the first to be identified. wikipedia.orgwikipedia.org These complexes can disrupt the interactions between histones and DNA in an ATP-dependent manner, leading to changes in nucleosome positioning and accessibility. wikipedia.org By altering chromatin structure, SWI/SNF and other remodeling complexes play a critical role in facilitating the binding of transcription factors to their target DNA sequences, which is a crucial step in gene activation. wikipedia.orgportlandpress.com The energy from ATP hydrolysis is transduced by the ATPase subunit to translocate along the DNA, breaking histone-DNA contacts and allowing for the repositioning of the nucleosome. siu.edu
Regulation of Nucleosome Dynamics and Topology
The dynamic nature of chromatin is essential for the regulation of all DNA-dependent processes. ATP-dependent chromatin remodeling complexes are key regulators of this dynamism. nih.gov They can catalyze several distinct changes to nucleosome structure and position, including:
Nucleosome Sliding: The movement of a histone octamer along the DNA, which can expose or conceal specific DNA sequences. siu.edunih.gov
Nucleosome Ejection: The complete removal of a histone octamer from the DNA, creating a nucleosome-depleted region. mdpi.comwikipedia.org
Histone Exchange: The replacement of canonical histones within a nucleosome with histone variants, which can alter the properties of the chromatin. nih.govnih.gov
Nucleosome Restructuring: Alterations in the conformation of the nucleosome, which can affect the accessibility of the wrapped DNA. wikipedia.orgbosterbio.com
| Remodeling Outcome | Description | Role of ATP |
| Nucleosome Sliding | Movement of the histone octamer along the DNA. | Provides the energy for the translocase activity of the remodeling complex. |
| Nucleosome Ejection | Complete removal of the histone octamer from the DNA. | Powers the disruption of histone-DNA contacts. |
| Histone Exchange | Replacement of canonical histones with variant histones. | Fuels the enzymatic activity of specialized remodeling complexes like SWR1. |
| Nucleosome Restructuring | Alteration of the nucleosome's conformation. | Drives the conformational changes within the remodeling complex and the nucleosome. |
Impact on DNA Damage Response and Repair Pathways
Adenosine triphosphate (ATP) is a critical molecule in the cellular response to DNA damage, providing the necessary energy for the intricate processes of detecting, signaling, and repairing DNA lesions. The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate releases energy that powers the enzymatic activities essential for maintaining genomic integrity. Various DNA repair pathways, including mismatch repair (MMR), nucleotide excision repair (NER), and recombinational repair, are fundamentally dependent on ATP.
In the mismatch repair system, which corrects errors made during DNA replication, ATP plays a multifaceted role. The MutS protein, a key component of the MMR system, utilizes ATP hydrolysis to switch between a state capable of mismatch recognition and a state that signals for repair. nih.gov Upon identifying a mismatch, a conformational change is induced in the MutS-DNA complex, which stabilizes the ATP-bound state of MutS and licenses the recruitment of other repair factors like MutL. nih.gov The ATPase activity of MutL is also stimulated by DNA and is thought to act as a switch to coordinate the subsequent steps of DNA repair. nih.gov The formation of the human mismatch repair initiation complex, involving proteins like MSH2, MLH1, and PMS2, is dependent on ATP hydrolysis. oup.com This ATP-driven interaction is crucial for the assembly of the repair machinery at the site of the mismatch. oup.com Some models suggest that mismatch recognition itself is an ATP-dependent process, where the energy from ATP hydrolysis is used to enhance the accuracy of distinguishing between correct and incorrect base pairs. researchgate.netmdpi.com
ATP-dependent helicases and nucleases are also central to many DNA repair pathways. These enzymes utilize the energy from ATP hydrolysis to unwind DNA duplexes, remove damaged nucleotides, and prepare the DNA for synthesis and ligation. In nucleotide excision repair, for instance, ATP-dependent helicases are required to open up the DNA around the damaged site, allowing for the excision of the lesion. Similarly, in homologous recombination and non-homologous end joining, two major pathways for repairing double-strand breaks, ATP-dependent enzymes are involved in processing the DNA ends and facilitating the repair process.
Protein Biosynthesis and Turnover
Protein biosynthesis, or translation, is a highly energy-intensive process that relies heavily on the hydrolysis of ATP to ensure the accurate and efficient synthesis of functional proteins. creative-proteomics.com ATP is required at multiple stages of translation, from the activation of amino acids to the folding of the newly synthesized polypeptide chain.
Adenosine Triphosphate Requirement for Aminoacyl-tRNA Synthesis
The fidelity of protein synthesis begins with the correct attachment of amino acids to their corresponding transfer RNA (tRNA) molecules, a process known as tRNA charging or aminoacylation. byjus.com This crucial step is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRSs). wikipedia.orgnih.gov Each of the 20 amino acids is recognized by a specific aminoacyl-tRNA synthetase. byjus.comwikipedia.org
The charging of tRNA is a two-step reaction that is powered by the hydrolysis of ATP. nih.govwikipedia.orgaatbio.com
Amino Acid Activation: The aminoacyl-tRNA synthetase first binds to a specific amino acid and an ATP molecule. nih.govwikipedia.orgbrainly.com The enzyme then catalyzes the reaction between the amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing a pyrophosphate (PPi) molecule. byjus.comwikipedia.orgwikipedia.org
Transfer to tRNA: The activated amino acid, now linked to AMP, is then transferred to the 3' end of its cognate tRNA molecule, releasing AMP. wikipedia.orgwikipedia.orgaatbio.com The resulting molecule is an aminoacyl-tRNA, or "charged" tRNA. byjus.comwikipedia.org
| Stage of Aminoacyl-tRNA Synthesis | Role of ATP | Products |
| Amino Acid Activation | Provides energy for the formation of an aminoacyl-adenylate intermediate. | Aminoacyl-AMP, Pyrophosphate (PPi) |
| Transfer to tRNA | The energy stored in the aminoacyl-AMP bond is used to attach the amino acid to the tRNA. | Aminoacyl-tRNA, AMP |
Energy Input for Ribosome Translocation and Peptide Bond Formation
While the primary energy source for ribosome translocation along the mRNA is Guanosine Triphosphate (GTP), ATP plays a crucial indirect role by regenerating GTP. quora.comnih.gov The energy for the formation of the peptide bond itself is derived from the high-energy ester bond of the charged aminoacyl-tRNA, which was initially formed using the energy from ATP hydrolysis during tRNA charging. byjus.comwikipedia.org
The ribosome, the molecular machine responsible for protein synthesis, moves along the mRNA template in a step-wise manner, reading three nucleotides (a codon) at a time. creative-proteomics.com This movement, known as translocation, requires energy. Although GTP is the direct energy source for this process, ATP is essential for the phosphorylation of GDP back to GTP, ensuring a continuous supply of the energy currency needed for translation. nih.gov
Role of Adenosine Triphosphate in Translational Elongation Factors
Translational elongation factors are proteins that facilitate the elongation phase of protein synthesis. While many of these factors directly utilize GTP for their function, ATP is indirectly crucial for their activity through the regeneration of GTP. quora.comnih.gov For example, the elongation factor EF-Tu (in prokaryotes) or eEF1A (in eukaryotes) is responsible for delivering the correct aminoacyl-tRNA to the ribosome, a process that involves GTP hydrolysis. creative-proteomics.com ATP is required to regenerate the GTP consumed in this and other steps of elongation. nih.gov
Furthermore, some ATP-dependent enzymes, such as certain RNA helicases, are necessary to unwind secondary structures in the mRNA, allowing the ribosome to proceed with translation. aatbio.com
Adenosine Triphosphate in Protein Folding and Chaperone Activity
Once a polypeptide chain is synthesized, it must fold into a specific three-dimensional structure to become a functional protein. hydrogenbiology.org This process of protein folding is often facilitated by a class of proteins called molecular chaperones. nih.govwikipedia.org Many chaperones are ATP-dependent, meaning they utilize the energy from ATP hydrolysis to assist in the proper folding of other proteins and to prevent their aggregation. nih.govmdpi.comyoutube.com
ATP-driven chaperones, such as the Hsp70 and Hsp90 families, function through a cycle of ATP binding, hydrolysis, and nucleotide exchange. nih.govnih.govpnas.org
ATP Binding: In the ATP-bound state, chaperones typically have a low affinity for their substrate proteins, allowing for rapid binding and release. nih.govnih.govresearchgate.net
ATP Hydrolysis: The hydrolysis of ATP to ADP triggers a conformational change in the chaperone, causing it to switch to a high-affinity state for the substrate protein. nih.govpnas.orgnih.gov This allows the chaperone to bind tightly to unfolded or misfolded regions of the polypeptide chain, preventing aggregation. nih.govresearchgate.net
Nucleotide Exchange: The release of ADP and the binding of a new ATP molecule returns the chaperone to its low-affinity state, releasing the substrate protein and allowing it to attempt to fold correctly. pnas.orgresearchgate.net
This ATP-dependent cycle can be repeated multiple times until the protein achieves its native, functional conformation. mdpi.com Some studies also suggest that ATP itself can directly induce protein folding and inhibit aggregation, even in the absence of chaperones, by mediating interactions between water, ions, and the protein. hydrogenbiology.orgbiorxiv.orgbiorxiv.orgresearchgate.netmdpi.com
| Chaperone Family | Function | Role of ATP |
| Hsp70 | Binds to unfolded or partially folded proteins to prevent aggregation and facilitate correct folding. nih.govnih.gov | ATP binding and hydrolysis regulate the chaperone's affinity for substrate proteins. nih.govpnas.orgnih.gov |
| Hsp90 | Assists in the maturation and stabilization of specific substrate proteins, often those involved in signal transduction. nih.gov | The ATPase cycle induces conformational changes that are necessary for its function. nih.gov |
| Hsp100/Clp | Acts as an unfoldase or disaggregase, capable of unfolding and disentangling aggregated proteins. nih.govwikipedia.org | ATP hydrolysis provides the energy to thread substrate proteins through its central pore. nih.govwikipedia.org |
Cellular Transport and Motility
Adenosine triphosphate is the primary energy source for a vast array of transport and movement processes within the cell. The energy released from ATP hydrolysis powers the movement of molecules against their concentration gradients and drives the mechanical work of molecular motors. news-medical.netbritannica.com
Cellular Transport:
Active transport is the process of moving substances across a cell membrane from a region of lower concentration to a region of higher concentration. wikipedia.orgopenstax.org This movement against a concentration gradient requires energy, which is supplied by ATP. openstax.orgaatbio.comkhanacademy.org Primary active transport directly utilizes ATP to fuel the movement of ions and small molecules. wikipedia.orglumenlearning.com A prominent example is the sodium-potassium pump (Na+/K+ ATPase), which uses ATP to pump sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradient essential for nerve impulse transmission and other cellular functions. wikipedia.orgaatbio.comkhanacademy.org
ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that use the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes, including ions, lipids, and drugs. wikipedia.orgnih.govnih.govguidetopharmacology.orgcusabio.com
Cellular Motility:
ATP is also fundamental to cellular movement. The hydrolysis of ATP provides the energy for the contraction of muscle cells. In this process, the motor protein myosin hydrolyzes ATP to move along actin filaments, causing the muscle to shorten.
Within the cell, ATP powers motor proteins like kinesin and dynein, which transport organelles and other cellular cargo along microtubules. These motor proteins convert the chemical energy of ATP into mechanical work, enabling the organized movement of components within the cytoplasm. ATP also supplies the energy for the movement of flagella and cilia, which are involved in cell locomotion and the movement of extracellular fluids. news-medical.net
| Transport/Motility Process | Key Protein(s) | Role of ATP |
| Primary Active Transport | Sodium-Potassium Pump (Na+/K+ ATPase) | Provides energy to pump Na+ out of and K+ into the cell against their concentration gradients. wikipedia.orgaatbio.comkhanacademy.org |
| Substrate Transport | ATP-Binding Cassette (ABC) Transporters | ATP hydrolysis drives the transport of a wide variety of molecules across cell membranes. wikipedia.orgnih.govnih.gov |
| Muscle Contraction | Myosin | ATP hydrolysis powers the movement of myosin along actin filaments. |
| Intracellular Transport | Kinesin, Dynein | ATP hydrolysis provides the energy for these motor proteins to move cargo along microtubules. |
| Cilia and Flagella Movement | Dynein | ATP hydrolysis drives the bending motion of cilia and flagella. news-medical.net |
Active Ion Transport Systems
Adenosine triphosphate (ATP), in its disodium salt hydrate form, is the primary energy currency for active transport, a process that moves ions and molecules across a cellular membrane against their concentration gradient. This "uphill" movement is energetically unfavorable and requires energy, which is supplied by the hydrolysis of ATP. ATP-driven pumps, also known as transport ATPases, are integral membrane proteins that directly use the energy from ATP hydrolysis to transport solutes. libretexts.orgjove.com
A quintessential example of an ATP-dependent active ion transport system is the sodium-potassium pump (Na+/K+-ATPase). libretexts.orgwikipedia.org This enzyme is present in the plasma membrane of virtually all animal cells and plays a critical role in maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the membrane. libretexts.orgwikipedia.orgrcsb.org These gradients are essential for various physiological processes, including nerve impulse transmission and regulating cellular volume. libretexts.orgwikipedia.org For every molecule of ATP hydrolyzed, the pump exports three sodium ions from the cell and imports two potassium ions into the cell. wikipedia.orgrcsb.org
The process is cyclical and involves conformational changes in the pump protein, driven by the binding of ions and the phosphorylation and dephosphorylation of the pump itself. rcsb.orgaatbio.comlibretexts.org The energy released from the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) powers these changes. aatbio.comlibretexts.orgopenclass.ai The cycle begins with the pump open to the cell's interior, where it has a high affinity for Na+ ions. wikipedia.org After three Na+ ions bind, the pump catalyzes the hydrolysis of ATP, transferring a phosphate group to a highly conserved aspartate residue on the pump. wikipedia.orglibretexts.org This phosphorylation induces a conformational change, causing the pump to open towards the extracellular space and release the Na+ ions. rcsb.orgaatbio.com In this new conformation, the pump has a high affinity for K+ ions. The binding of two extracellular K+ ions triggers the dephosphorylation of the pump, causing it to revert to its original shape, releasing the K+ ions into the cytoplasm and completing the cycle. rcsb.org
| Step | Event | Ion Movement | Role of ATP (disodium salt hydrate) |
| 1 | Three intracellular Na+ ions bind to the pump. | Na+ binds from cytoplasm. | ATP binds to the pump. wikipedia.org |
| 2 | The pump hydrolyzes ATP, and the terminal phosphate group is transferred to the pump. | - | ATP hydrolysis to ADP + Pi provides energy; the pump is phosphorylated. wikipedia.orgrcsb.orglibretexts.org |
| 3 | Phosphorylation causes a conformational change in the pump, exposing the Na+ ions to the outside. | Three Na+ ions are released out of the cell. libretexts.orgaatbio.com | The energy from hydrolysis drives the conformational change. aatbio.com |
| 4 | Two extracellular K+ ions bind to the pump in its new conformation. | K+ binds from extracellular space. | - |
| 5 | Binding of K+ triggers the release of the phosphate group (dephosphorylation). | - | - |
| 6 | The pump returns to its original conformation, releasing K+ ions into the cell. | Two K+ ions are released into the cytoplasm. rcsb.org | The cycle is ready to begin again with the binding of ATP. |
Adenosine Triphosphate Binding Cassette (ABC) Transporter Mechanisms
ATP-binding cassette (ABC) transporters form one of the largest families of transmembrane proteins, found in all phyla from prokaryotes to humans. pnas.orgwikipedia.org These proteins utilize the energy derived from ATP binding and hydrolysis to transport a vast array of substrates across cellular membranes, including ions, amino acids, sugars, lipids, and drugs. wikipedia.orgnih.govrush.edu The core architecture of an ABC transporter consists of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). pnas.orgnih.gov The NBDs are located in the cytoplasm and are responsible for binding and hydrolyzing ATP, while the TMDs form the pathway for substrate translocation across the membrane. pnas.orgnih.gov
The mechanism of transport is generally described by the "alternating access" model, where ATP binding and hydrolysis drive conformational changes that alternately expose the substrate-binding site to either side of the membrane. wikipedia.org The cycle is initiated by the binding of a substrate to the TMDs. ATP then binds to the NBDs, which promotes their dimerization. acs.org This ATP-induced dimerization is a crucial step that triggers a significant conformational change in the TMDs, shifting them from an inward-facing to an outward-facing state, thereby releasing the substrate on the other side of the membrane. acs.orgacs.org
ATP hydrolysis follows, which resets the transporter. acs.orgacs.org The hydrolysis of ATP to ADP and Pi leads to the dissociation of the NBD dimer. acs.org This, in turn, allows the TMDs to revert to their inward-facing conformation, ready to bind another substrate molecule. acs.org While ATP binding provides the energy for the major conformational change that transports the substrate, ATP hydrolysis is essential for resetting the transporter for the next cycle. acs.orgacs.org Research using quantum and molecular mechanics simulations has shown that the hydrolysis reaction itself proceeds in multiple steps, involving a nucleophilic attack by a water molecule on the γ-phosphate of ATP, facilitated by conserved residues within the NBD. acs.orgacs.org
| Stage | NBD Conformation | TMD Conformation | Role of ATP (disodium salt hydrate) |
| Resting State | Separated/Open | Inward-facing (high affinity for substrate) | Awaiting ATP binding |
| Substrate & ATP Binding | ATP binds, promoting dimerization | Inward-facing, binds substrate | ATP binding is essential for tight dimerization of NBDs. acs.orgacs.org |
| Transport (Power Stroke) | Tightly dimerized ("closed") | Outward-facing (low affinity for substrate) | The energy of ATP binding drives the conformational switch of the TMDs, releasing the substrate. wikipedia.org |
| Resetting | Dimer dissociates | Reverts to inward-facing | ATP hydrolysis to ADP + Pi destabilizes the NBD dimer, resetting the transporter for a new cycle. acs.orgacs.org |
Molecular Basis of Muscle Contraction
Muscle contraction is a sophisticated process driven by the interaction between two types of protein filaments: thick filaments composed of myosin and thin filaments composed of actin. tutorchase.com The energy for this process is supplied directly by the hydrolysis of ATP. The fundamental mechanism is described by the sliding filament theory, where myosin heads bind to actin filaments and pull them, causing the muscle fiber to shorten or contract. tutorchase.com This interaction is regulated by a series of events known as the cross-bridge cycle. study.comlumenlearning.com
The cycle begins with a myosin head attached to an actin filament. The binding of an ATP molecule to the myosin head causes it to detach from the actin filament. lumenlearning.comlibretexts.orglibretexts.org Following detachment, the myosin head hydrolyzes the ATP into ADP and inorganic phosphate (Pi). libretexts.orglibretexts.org The energy released from this hydrolysis reaction is stored in the myosin head, causing it to change its angle and move into a "cocked" or high-energy position. lumenlearning.comlibretexts.orglibretexts.org
In this high-energy state, the myosin head can bind to a new site further along the actin filament, forming a cross-bridge. lumenlearning.com The release of the inorganic phosphate (Pi) then triggers the "power stroke," where the myosin head pivots, pulling the actin filament toward the center of the sarcomere (the basic contractile unit of a muscle). study.comlumenlearning.com This movement is the force-producing step of muscle contraction. After the power stroke, the ADP molecule is released, but the myosin head remains tightly bound to the actin. The cycle can only repeat when a new ATP molecule binds to the myosin head, causing it to detach and start over. libretexts.orglibretexts.org Therefore, ATP is crucial for both energizing the myosin head for the power stroke and for detaching it from actin to allow for relaxation or another cycle of contraction. tutorchase.comlibretexts.org
| Step | State of Myosin Head | Interaction with Actin | Role of ATP (disodium salt hydrate) |
| 1. Detachment | Low-energy conformation | Detaches from actin | ATP binds to the myosin head, causing the dissociation of the actin-myosin complex. lumenlearning.comlibretexts.org |
| 2. Hydrolysis & Cocking | High-energy ("cocked") conformation | Not attached to actin | The enzyme ATPase on the myosin head hydrolyzes ATP to ADP and Pi; the released energy is stored by the myosin head. libretexts.orglibretexts.org |
| 3. Cross-Bridge Formation | High-energy conformation | Binds to a new site on the actin filament | - |
| 4. Power Stroke | Pivots to low-energy conformation | Pulls the actin filament | The release of Pi initiates the power stroke. lumenlearning.comlibretexts.org |
| 5. ADP Release | Low-energy conformation | Remains attached to actin | ADP is released, leaving the myosin head tightly bound to actin in a state of rigor. |
Adenosine Triphosphate-Driven Cytoskeletal Dynamics and Cell Motility
The cytoskeleton, a dynamic network of protein filaments within the cytoplasm, is crucial for cell shape, internal organization, and motility. A key component of the cytoskeleton is the network of microfilaments, which are polymers of the protein actin. quizlet.com The dynamic nature of these filaments, characterized by rapid assembly (polymerization) and disassembly (depolymerization), is fundamental to processes like cell migration, division, and intracellular transport. This dynamic instability is powered by the hydrolysis of ATP. quizlet.comnih.gov
Actin monomers (G-actin) can bind ATP. youtube.com When G-actin is bound to ATP, it has a higher affinity for addition to the growing end (the "barbed" or plus end) of an actin filament (F-actin). quizlet.comyoutube.com Once incorporated into the filament, the actin subunit's intrinsic ATPase activity slowly hydrolyzes the bound ATP to ADP and Pi. nih.govnih.gov The release of the phosphate (Pi) is a subsequent, slower step. nih.gov
This ATP hydrolysis acts as a molecular timer. Actin subunits bound to ATP or ADP-Pi are structurally stable within the filament. quizlet.com However, once the phosphate is released and the subunit is in an ADP-bound state, it undergoes a conformational change that reduces its binding affinity for neighboring subunits. quizlet.com This destabilizes the filament and promotes disassembly, primarily from the "pointed" or minus end. youtube.com This constant consumption of ATP allows for the phenomenon of "treadmilling," where subunits are added to the plus end and removed from the minus end, resulting in a directional flux of subunits through the filament. youtube.comnih.gov This process drives cell motility by pushing the leading edge of a migrating cell forward.
| State of Actin Monomer | Polymerization/Depolymerization | Role of ATP (disodium salt hydrate) |
| ATP-bound G-actin | Promotes polymerization at the plus end. | ATP binding makes the monomer assembly-competent. youtube.com |
| ATP-actin in F-actin | Stabilizes the filament. | ATP is hydrolyzed to ADP-Pi after incorporation. nih.gov |
| ADP-Pi-actin in F-actin | Remains relatively stable. | The state immediately following hydrolysis. |
| ADP-bound F-actin | Promotes depolymerization from the minus end. | The release of Pi leads to a conformational change that weakens subunit interactions. quizlet.com |
Signal Transduction and Regulatory Networks
Intracellular Adenosine Triphosphate Signaling
In addition to its role as an energy source, ATP is a critical substrate in intracellular signal transduction. One of the most ubiquitous signaling mechanisms is protein phosphorylation, a reversible process where a phosphate group is added to a protein, altering its function. nih.gov This process is catalyzed by a class of enzymes called kinases, while the reverse reaction is performed by phosphatases. nih.govwikipedia.org
Kinases utilize ATP as the donor for the phosphate group. wikipedia.orgaatbio.comwikipedia.org The kinase catalyzes the transfer of the terminal (gamma) phosphate from an ATP molecule to a specific amino acid residue (commonly serine, threonine, or tyrosine) on a substrate protein. nih.gov This transfer results in a phosphorylated protein and an ADP molecule. wikipedia.org The addition of the negatively charged phosphate group can induce significant conformational changes in the protein, thereby activating or inhibiting its enzymatic activity, changing its subcellular location, or altering its interaction with other proteins. nih.gov
Phosphorylation often occurs in a cascade, where one kinase phosphorylates and activates another kinase, which in turn activates a third, and so on. wikipedia.org This cascade mechanism, such as the mitogen-activated protein kinase (MAPK) pathway, allows for the amplification and integration of cellular signals. nih.govwikipedia.org The binding of ATP to the kinase is not only for phosphate donation but can also be crucial for the proper folding, stability, and activation of the kinase itself. aatbio.comcell.com Some studies suggest that ATP binding can allosterically regulate the kinase, protecting key phosphorylation sites from being dephosphorylated by phosphatases. cell.comnih.govpnas.org Thus, the availability and binding of ATP are central to the regulation of these extensive signaling networks that control cell growth, differentiation, metabolism, and apoptosis. wikipedia.org
| Process | Role of ATP (disodium salt hydrate) | Outcome |
| Substrate Binding | Binds to the active site of the kinase enzyme. | Orients the terminal phosphate for transfer. wikipedia.org |
| Phosphoryl Transfer | Serves as the donor of the gamma-phosphate group. | The substrate protein is phosphorylated; ATP is converted to ADP. nih.govwikipedia.org |
| Kinase Regulation | Binding induces a conformational change that activates the kinase. | The enzyme is primed for catalysis. aatbio.com |
| Allosteric Regulation | Occupancy of the ATP-binding site can stabilize a "closed" conformation. | Protects activating phosphorylation sites on the kinase from phosphatases. cell.compnas.org |
Adenosine Triphosphate-Binding Site Dynamics in Protein Kinases (Orthosteric and Allosteric Mechanisms)
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The binding of ATP is a critical step in this process and is subject to complex regulatory mechanisms involving both orthosteric and allosteric interactions.
The ATP-binding site, located in a cleft between the N- and C-lobes of the kinase catalytic domain, is known as the orthosteric site . This site is highly conserved across the kinome, presenting a challenge for the development of highly selective kinase inhibitors. Small molecule inhibitors that bind to this site are classified based on the conformational state of the kinase they recognize. Type I inhibitors bind to the active conformation of the kinase, directly competing with endogenous ATP. In contrast, Type II inhibitors bind to an inactive conformation, often extending into an adjacent hydrophobic pocket.
Beyond direct competition at the orthosteric site, kinase activity is also modulated by allosteric mechanisms . Allosteric sites are topographically distinct from the ATP-binding pocket. Ligands that bind to these sites can induce conformational changes that are transmitted to the active site, thereby altering the kinase's affinity for ATP or its catalytic activity. This allosteric regulation offers a pathway for achieving greater inhibitor selectivity, as allosteric sites are generally less conserved than the orthosteric ATP-binding pocket. Interestingly, the ATP-binding site itself can also play a role in allosteric regulation. The binding of ATP or certain inhibitors to the orthosteric site can induce conformational changes that allosterically modulate the kinase's function, a phenomenon that has been termed "allosteric regulation through the nucleotide-binding pocket".
Allosteric inhibitors are broadly categorized as Type III and Type IV . Type III inhibitors bind to a pocket immediately adjacent to the ATP-binding site, while Type IV inhibitors bind to more remote allosteric sites. These allosteric modulators can offer advantages over orthosteric inhibitors, including the potential to overcome drug resistance mutations that may arise in the ATP-binding pocket.
| Mechanism | Binding Site | Description | Inhibitor Examples |
| Orthosteric Inhibition | ATP-binding site (Orthosteric site) | Direct competition with ATP for binding to the active site of the kinase. | Type I and Type II inhibitors |
| Allosteric Modulation | Sites distinct from the ATP-binding site (Allosteric sites) | Binding to a remote site induces conformational changes that alter the activity of the kinase. | Type III and Type IV inhibitors |
Adenylate Cyclase and Cyclic AMP (cAMP) Pathway
The adenylate cyclase (AC)/cyclic AMP (cAMP) signaling pathway is a fundamental second messenger system that translates a wide variety of extracellular signals into intracellular responses. ATP serves as the essential substrate for adenylate cyclase in this pathway.
Adenylate cyclase is a transmembrane enzyme that, upon activation, catalyzes the conversion of ATP into cAMP and pyrophosphate. nih.govpnas.org This reaction involves a nucleophilic attack by the 3'-hydroxyl group of the ribose moiety of ATP on the alpha-phosphate, leading to the formation of a 3',5'-cyclic phosphodiester bond. nih.gov The activity of adenylate cyclase is tightly regulated, most commonly by G protein-coupled receptors (GPCRs). Binding of an agonist to a stimulatory GPCR (coupled to Gs) activates adenylate cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of an inhibitory GPCR (coupled to Gi) suppresses adenylate cyclase activity.
The cAMP produced then acts as a second messenger, primarily by activating Protein Kinase A (PKA). researchgate.net PKA, in turn, phosphorylates a multitude of downstream target proteins, thereby regulating a diverse range of cellular processes, including metabolism, gene transcription, and cell growth. The precise cellular response is determined by the specific cell type and the complement of PKA substrates present.
Calcium Signaling Modulation
ATP plays a crucial role in the modulation of intracellular calcium (Ca²⁺) signaling, a ubiquitous and versatile second messenger system. Both intracellular and extracellular ATP are involved in regulating cytosolic Ca²⁺ concentrations.
Extracellular ATP, acting as a signaling molecule, can elicit increases in intracellular Ca²⁺ through the activation of purinergic receptors, specifically the P2X and P2Y receptor families. wikipedia.org
P2X Receptors: These are ligand-gated ion channels. Upon binding ATP, P2X receptors open, allowing the influx of cations, including Ca²⁺, directly into the cell. nih.gov This leads to a rapid increase in intracellular Ca²⁺ concentration.
P2Y Receptors: These are G protein-coupled receptors. Activation of certain P2Y receptor subtypes (e.g., P2Y1, P2Y2) stimulates phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). pnas.org IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from these intracellular stores into the cytoplasm. nih.govpnas.org
The release of Ca²⁺ from the ER can further lead to a phenomenon known as store-operated calcium entry (SOCE), where the depletion of intracellular Ca²⁺ stores triggers the opening of Ca²⁺ channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. nih.gov
This ATP-mediated modulation of calcium signaling is integral to a wide range of physiological processes, including neurotransmission, muscle contraction, and immune responses.
mTOR Pathway Regulation
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The activity of the mTOR pathway is intricately linked to the cellular energy status, with ATP playing a key regulatory role.
ATP levels are a critical determinant of mTOR activation. High cellular ATP levels, indicative of an energy-replete state, promote mTOR activity. Conversely, low ATP levels, signaling energy stress, lead to the inhibition of mTOR. This energy sensing is mediated in part by AMP-activated protein kinase (AMPK), which is activated by an increased AMP:ATP ratio. Activated AMPK can then phosphorylate and inhibit mTORC1, a key complex in the mTOR pathway.
Furthermore, recent research has unveiled a more direct link between ATP and mTOR regulation that is intertwined with calcium signaling. Extracellular ATP, by increasing intracellular Ca²⁺ levels through the mechanisms described in the previous section, can lead to the activation of the mTOR pathway. mdpi.com This suggests that ATP can act as an extracellular signal that converts mechanical or physiological stimuli into the activation of intracellular growth pathways. mdpi.com For instance, in skeletal muscle, ATP released during exercise can induce an increase in intracellular Ca²⁺, which in turn activates mTOR and promotes muscle hypertrophy. mdpi.com
Extracellular Adenosine Triphosphate Signaling (Purinergic Signaling)
Beyond its intracellular roles, ATP is a key extracellular signaling molecule in a process known as purinergic signaling. wikipedia.org ATP can be released from cells through various mechanisms, including vesicular exocytosis and through specific channels, to act on neighboring cells in a paracrine or autocrine fashion.
Role as a Neurotransmitter and Neuromodulator
In the nervous system, ATP functions as a bona fide neurotransmitter and neuromodulator. wikipedia.org It is stored in synaptic vesicles and released into the synaptic cleft upon nerve stimulation. Once in the extracellular space, ATP can act on both presynaptic and postsynaptic purinergic receptors to modulate synaptic transmission and plasticity. The rapid signaling mediated by ATP is terminated by the action of ectonucleotidases, which hydrolyze ATP to ADP, AMP, and adenosine, each of which can also have signaling roles.
Activation of Purinergic Receptors (P2X and P2Y)
The diverse effects of extracellular ATP are mediated by a large family of purinergic receptors, which are broadly classified into two main families: P2X and P2Y receptors. nih.gov
P2X Receptors: As mentioned previously, these are ligand-gated ion channels that are permeable to cations. There are seven mammalian P2X receptor subtypes (P2X1-7), each with distinct pharmacological properties and tissue distribution. Their activation leads to rapid membrane depolarization and Ca²⁺ influx. nih.gov
P2Y Receptors: This family consists of eight G protein-coupled receptor subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). They couple to various G proteins to activate downstream signaling cascades, including the stimulation of phospholipase C and the modulation of adenylate cyclase activity. nih.gov
The specific combination of P2X and P2Y receptors expressed on a given cell determines its unique response to extracellular ATP, allowing for a wide range of physiological outcomes.
| Receptor Family | Type | Mechanism of Action | Primary Downstream Effect |
| P2X Receptors | Ligand-gated ion channels | ATP binding opens the channel, allowing cation influx. | Rapid membrane depolarization and Ca²⁺ influx. |
| P2Y Receptors | G protein-coupled receptors | ATP binding activates G proteins, leading to downstream signaling cascades. | Modulation of second messengers like IP₃, DAG, and cAMP. |
Autocrine and Paracrine Signaling Functions
Adenosine Triphosphate (ATP), once released into the extracellular space, functions as a potent signaling molecule that can act on the same cell that released it (autocrine signaling) or on adjacent cells (paracrine signaling). nih.govnih.govresearchgate.net This form of communication is a fundamental and evolutionarily conserved mechanism for modulating cellular, tissue, and organismal biology. nih.govnih.gov Virtually all eukaryotic cells have the capacity to both release ATP and express plasma membrane-localized purinergic receptors, enabling them to participate in this signaling network. nih.gov
The release of ATP can occur through various mechanisms, including exocytosis of ATP-containing vesicles, specialized ATP transporters, or anion-selective channels. researchgate.net Cells can release ATP continuously at a basal level or in larger, transient bursts in response to a wide range of stimuli, such as mechanical stress, inflammation, or the presence of other signaling molecules. researchgate.net This extracellular ATP then activates two families of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G-protein-coupled metabotropic receptors. nih.govresearchgate.netmdpi.comwikipedia.org
Autocrine and paracrine ATP signaling plays a crucial role in establishing the basal activation level, or "set point," for various intracellular signal transduction pathways. nih.govnih.govresearchgate.net By activating P2 receptors, extracellular ATP can modulate the intracellular concentrations of second messengers like calcium (Ca²⁺) and cyclic AMP (cAMP). nih.gov This, in turn, influences the activity of downstream protein kinases and regulates a vast array of cellular responses. These responses include ion transport, cell volume regulation, neuronal signaling, and host-pathogen interactions. nih.govnih.gov For instance, in the immune system, ATP released from T cells can act in an autocrine fashion to facilitate T cell activation and intercellular communication. mdpi.com Similarly, ATP released by endothelial cells under shear stress can act as a paracrine signal to induce vasodilation. frontiersin.org The signaling is terminated by the action of ectonucleotidases, which hydrolyze ATP to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and finally adenosine, each of which can also have signaling functions. nih.govnih.gov
| Receptor Family | Receptor Subtype | Signaling Mechanism | Primary Ligands | General Function in Autocrine/Paracrine Signaling |
|---|---|---|---|---|
| P2X Receptors (Ionotropic) | P2X1-7 | Ligand-gated cation channels permeable to Na⁺, K⁺, and Ca²⁺. nih.gov | ATP | Mediate fast signaling responses, ion flux, and membrane depolarization. nih.govcell.com |
| P2X receptors are involved in processes like neurotransmission, muscle contraction, and inflammation. cell.com | ||||
| P2Y Receptors (Metabotropic) | P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄ | G-protein-coupled receptors that activate intracellular second messenger systems. mdpi.comnih.gov | ATP, ADP, UTP, UDP | Regulate a wide range of cellular processes with slower, more modulatory effects. mdpi.comphysiology.org |
| These receptors are involved in chemotaxis, cytokine release, and regulation of ion channel activity. mdpi.comh1.co |
Involvement in Microglial-Neuronal Interactions
In the central nervous system (CNS), extracellular ATP is a critical signaling molecule mediating the dynamic and bidirectional communication between neurons and microglia. nih.gov Microglia, the resident immune cells of the CNS, constantly survey their environment and respond to changes, with ATP often acting as a primary "find-me" signal indicating neuronal activity, stress, or injury. wikipedia.orgyoutube.com
Neurons can release ATP through various mechanisms, including vesicular release, which can signal increases in neuronal activity to nearby microglia. nih.gov In cases of CNS injury or infection, large amounts of ATP are released from stressed and dying cells, acting as a damage-associated molecular pattern (DAMP) that triggers a robust microglial response. mdpi.com Microglia are equipped with a diverse array of purinergic receptors that allow them to detect and respond to these extracellular ATP gradients. mdpi.comnih.gov
The activation of these receptors initiates a cascade of events within the microglia. mdpi.com For example:
P2Y12 Receptors: Activation of these receptors, which are highly expressed on microglia, is crucial for mediating the initial, rapid response to ATP. proquest.com It directs the motility of microglial processes toward the source of ATP, allowing microglia to migrate to sites of injury or active synapses. proquest.comnih.gov
P2X4 Receptors: Following nerve injury, P2X4 receptors are upregulated in microglia. nih.gov ATP stimulation of these receptors leads to the release of brain-derived neurotrophic factor (BDNF), a key molecule in microglia-neuron signaling that can modulate synaptic strength and contribute to neuropathic pain. nih.govnih.gov
P2X7 Receptors: These receptors are activated by high concentrations of ATP, typically associated with significant cell damage. nih.govmdpi.com Their activation can trigger the formation of the NLRP3 inflammasome and the maturation and release of proinflammatory cytokines such as Interleukin-1β (IL-1β), contributing to neuroinflammation. mdpi.comnih.govoup.commdpi.com
This ATP-mediated communication is fundamental to several key CNS processes. Microglia play active roles in shaping neural circuits, and their interactions with synapses are crucial for synaptic maturation and remodeling. nih.govmdpi.com Through the release of factors like BDNF, microglia can modulate synaptic plasticity, which is essential for learning and memory. nih.gov Furthermore, the chemotactic response of microglia to ATP is vital for clearing cellular debris after injury and containing damage. frontiersin.org However, chronic activation of microglia by ATP can also lead to sustained neuroinflammation, which is implicated in the pathogenesis of various neurodegenerative diseases. nih.govmdpi.com
| Microglial Receptor | Primary Ligand(s) | Key Role in Microglial-Neuronal Interaction |
|---|---|---|
| P2Y12 | ADP, ATP | Mediates rapid, directed process extension and migration toward ATP/ADP sources (chemotaxis). mdpi.comproquest.comnih.gov Essential for sensing neuronal activity and injury. proquest.com |
| P2X4 | ATP | Upregulated after nerve injury; activation leads to the release of Brain-Derived Neurotrophic Factor (BDNF), modulating synaptic transmission and pain signaling. nih.govnih.gov |
| P2X7 | ATP (high concentrations) | Acts as a sensor for major tissue damage; activation triggers the NLRP3 inflammasome and the release of proinflammatory cytokines like IL-1β. mdpi.comnih.govmdpi.com |
| P2Y6 | UDP | Involved in regulating microglial phagocytosis of damaged cells or debris. |
Advanced Methodologies for Adenosine Triphosphate Research
Structural Biology Approaches
Structural biology provides a framework for understanding the three-dimensional architecture of macromolecules, which is fundamental to elucidating their function. In the context of ATP, these approaches have been instrumental in visualizing how proteins bind to and utilize this energy currency.
X-ray Crystallography of Adenosine (B11128) Triphosphate-Binding Proteins and Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a crystalline structure causes a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. wikipedia.org This technique has been fundamental in revealing the structures of numerous ATP-binding proteins and their complexes, providing detailed insights into the mechanisms of ATP-dependent processes. nih.govelsevierpure.com
The application of X-ray crystallography has been crucial in understanding the catalytic cycle of ATPases. For instance, the ATPase domain of the human Transporter associated with Antigen Processing (TAP) protein, which belongs to the ATP-binding cassette (ABC) transporter superfamily, has been crystallized in nucleotide-free, ADP-bound, and ATP-bound mimicking states. nih.gov These structures are vital for understanding the chemical mechanism of ATP hydrolysis that powers the transport of cytosolic peptides into the endoplasmic reticulum. nih.gov
Another example is the high-resolution X-ray crystal structure of the Escherichia coli RadD DNA repair protein bound to ADP. plos.org This study not only revealed the mode of nucleotide binding but also identified a novel zinc ribbon domain that was not previously modeled, offering new insights into the function of RadD in genome maintenance. plos.org ATP analogues that cannot be hydrolyzed are often used in these studies to "trap" the enzyme in an ATP-bound state, allowing for the determination of its structure in this conformation. wikipedia.org
| Protein/Complex | Organism | Resolution (Å) | Key Findings |
| ATPase domain of human TAP (NBD1) | Homo sapiens | Not specified | Revealed structural basis for nucleotide binding and hydrolysis in ABC transporters. nih.gov |
| RadD DNA repair protein | Escherichia coli | 2.03 | Identified a novel zinc ribbon domain and detailed the ADP-bound conformation. plos.org |
| F-ATPase with ζ-inhibitor | Paracoccus denitrificans | 4.0 | Showed the overall architecture of the intact ATP synthase and the inhibitory mechanism of the ζ-protein. pnas.org |
Cryo-Electron Microscopy (Cryo-EM) for Large Adenosine Triphosphate-Dependent Molecular Machines
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex molecular assemblies that are often difficult to crystallize. youtube.comwiley.com This method involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope. youtube.com The resulting two-dimensional images are then computationally combined to reconstruct a three-dimensional model.
Cryo-EM has been particularly insightful for studying large ATP-dependent molecular machines, which often undergo significant conformational changes as part of their function. For example, cryo-EM has been used to capture multiple intermediates of the human P4-ATPase flippase ATP8A1-CDC50a complex, elucidating the entire lipid translocation cycle. consensus.appst-andrews.ac.uk These structures revealed how ATP binding and autophosphorylation drive large-scale conformational changes that power the movement of phospholipids (B1166683) across the cell membrane. consensus.appst-andrews.ac.uk
| Molecular Machine | Organism/System | Resolution (Å) | Key Findings |
| P4-ATPase flippase (ATP8A1-CDC50a) | Homo sapiens | 2.6 - 3.3 | Captured six distinct intermediates, revealing the mechanism of lipid translocation. consensus.app |
| V-ATPase | Thermus thermophilus | Not specified | Revealed the intact structure and suggested a single resting state conformation. nysbc.org |
| V/A-ATPase | Not specified | Not specified | Showed the transition to active states through sequential ATP binding. nih.gov |
| Thorase (ATAD1) | Not specified | 4 | Revealed a novel helical filament structure dependent on ATP binding. nih.gov |
| 26S Proteasome | Human | 3.5 | Showed conformational changes in the AAA-ATPase unfoldase upon ATP-γ-S binding. researchgate.net |
Live-Cell Imaging and Biosensing
Understanding the spatiotemporal dynamics of ATP within living cells is crucial for comprehending its role in cellular physiology and pathology. Live-cell imaging and biosensing technologies have provided powerful tools to monitor ATP levels in real-time and with subcellular resolution.
Fluorescence Resonance Energy Transfer (FRET)-Based Adenosine Triphosphate Indicators
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) have been widely used to visualize and measure intracellular ATP concentrations. nih.govsemanticscholar.org FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). semanticscholar.org A FRET-based ATP sensor typically consists of a donor and an acceptor fluorophore linked by an ATP-binding domain. nih.gov When ATP binds to the sensor, it induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency that can be measured as a change in the ratio of acceptor to donor emission. nih.gov
A prominent family of FRET-based ATP indicators is the "ATeam" biosensors. nih.govnih.govnih.gov These sensors are composed of the ε subunit of the bacterial FOF1-ATP synthase sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). nih.gov The binding of ATP to the ε subunit causes it to retract, bringing CFP and YFP closer together and increasing FRET. nih.gov Different versions of ATeam sensors have been developed with varying affinities for ATP, allowing for the measurement of a wide range of ATP concentrations in different subcellular compartments. nih.gov For instance, by targeting ATeams to the cytoplasm, nucleus, and mitochondrial matrix, researchers have discovered that ATP levels in the mitochondrial matrix of HeLa cells are significantly lower than in the cytoplasm and nucleus. nih.govpnas.org
| FRET-Based ATP Indicator | Sensing Domain | Fluorophores | Key Features |
| ATeam | ε subunit of bacterial FOF1-ATP synthase | Cyan Fluorescent Protein (CFP) & Yellow Fluorescent Protein (YFP) | Ratiometric measurement; various affinities available for different concentration ranges. nih.govnih.gov |
| QUEEN | GFP with an ATP-binding domain | Green Fluorescent Protein (GFP) | Single-wavelength sensor that shifts its excitation wavelength upon ATP binding. biologists.com |
Real-time Monitoring of Intracellular Adenosine Triphosphate Dynamics
The ability to monitor intracellular ATP dynamics in real-time has provided significant insights into cellular metabolism and signaling. nih.govelifesciences.org Genetically encoded biosensors, including FRET-based indicators, have been instrumental in these studies. encyclopedia.pub These tools allow for the long-term imaging of ATP levels in living cells, tissues, and even whole organisms. addgene.orgbiorxiv.org
For example, real-time imaging with ATP sensors has revealed metabolic compartmentalization within motor neurons, with the soma having significantly higher ATP levels than the axons. mdpi.comnih.gov These studies also showed that motor neurons carrying FUS-ALS mutations have lower ATP levels in their somas, making them more vulnerable to metabolic challenges. mdpi.comnih.gov
Furthermore, live-cell imaging has been used to track ATP fluctuations during various cellular processes. In HeLa cells, treatment with inhibitors of glycolysis and oxidative phosphorylation revealed that glycolysis is the major ATP-generating pathway in glucose-rich conditions. nih.govpnas.org In yeast, the QUEEN sensor has been used to monitor changes in ATP levels upon glucose depletion and throughout the cell cycle and sporulation. biologists.com Recently, a ratiometric fluorogenic nanoprobe called HR-MP has been developed for the real-time monitoring of ATP fluctuations specifically within the acidic environment of lysosomes during autophagy. nih.govfigshare.com
Biochemical and Mechanistic Characterization
Understanding the biochemical properties of ATP and the mechanisms by which it is utilized by enzymes is fundamental to comprehending its role in biology.
The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is a central reaction that releases energy to power a vast array of cellular processes. The mechanism of this hydrolysis has been a subject of intense research. Theoretical studies, often employing quantum mechanics/molecular mechanics (QM/MM) calculations, have been used to investigate the reaction pathway. For myosin, these studies suggest that ATP hydrolysis occurs in a single elementary reaction where a water molecule performs a nucleophilic attack on the γ-phosphorus of ATP. nih.gov The nature of the transition state is often debated, with possibilities ranging from an associative mechanism, involving a pentavalent phosphorane intermediate, to a dissociative mechanism with a metaphosphate intermediate. acs.org
In the case of the motor protein dynein, QM/MM studies have indicated that two water molecules and a glutamate (B1630785) residue are crucial for facilitating the ATP hydrolysis reaction through a proton relay mechanism. rsc.org A similar stepwise mechanism has been proposed for ATP hydrolysis in ABC transporters, where a conserved glutamate acts as a catalytic base, transiently accepting a proton from the attacking water molecule. nih.gov
Biochemical assays are also critical for characterizing ATP-dependent processes. For example, the enzymatic activity of ATP-consuming enzymes can be continuously studied using ATP analogues labeled with two dyes that undergo FRET. rsc.org Cleavage of the analogue by the enzyme separates the dyes, leading to a change in FRET that can be monitored in real-time. rsc.orgrsc.org
| Enzyme/System | Proposed Hydrolysis Mechanism | Key Residues/Molecules |
| Myosin | Single-step nucleophilic attack by water. nih.gov | Lys185, Thr186, Ser237, Arg238, Glu459, Mg2+. nih.gov |
| Dynein | Proton relay involving two water molecules. rsc.org | Glu1742, Arg2109, Asn1792, Mg2+. rsc.org |
| ABC Transporter (BtuCD-F) | Stepwise mechanism with a catalytic base. nih.gov | Conserved Glutamate (E159). nih.gov |
| F1-ATPase | Rotary mechanism involving subunit rotation. frontiersin.org | Not specified |
In Vitro Reconstitution Assays for Adenosine Triphosphate-Dependent Processes
In vitro reconstitution assays are powerful tools for dissecting the molecular mechanisms of ATP-dependent processes by isolating and studying them in a controlled environment. These assays involve the reassembly of purified cellular components to recapitulate a specific biological activity outside of the cell.
A key application of this methodology is the study of ATP-dependent lipid transporters. These membrane proteins, which belong to the P-type ATPase or ATP-binding cassette (ABC) transporter families, are crucial for maintaining the lipid asymmetry of cell membranes. To study their function in vitro, these transporters are typically purified and reconstituted into artificial lipid vesicles called proteoliposomes. The process often involves solubilizing the protein and lipids with a detergent, followed by removal of the detergent to allow the formation of vesicles with the transporter embedded in the bilayer. portlandpress.com Once reconstituted, the activity of the transporter can be measured by monitoring the movement of fluorescently or radioactively labeled lipids across the vesicle membrane in the presence of ATP. portlandpress.com
Another significant example is the reconstitution of the protein insertion machinery of the mitochondrial inner membrane into proteoliposomes. This has allowed researchers to study the insertion of integral membrane proteins, such as the ADP/ATP carrier, in a defined system. nih.gov These studies have revealed that the insertion process requires a membrane potential but can operate independently of the ATP-driven import motor complex required for translocating proteins into the mitochondrial matrix. nih.gov
Similarly, the ATP-dependent movement of endocytic vesicles along microtubules has been reconstituted in vitro. nih.gov By isolating endosomes containing fluorescently labeled ligands and observing their interaction with microtubules under a microscope, researchers have been able to directly visualize their translocation in the presence of ATP. nih.gov This approach has been instrumental in understanding the role of motor proteins in intracellular transport.
ATP-dependent chromatin remodeling complexes have also been the subject of in vitro reconstitution studies. These assays typically use purified remodeling factors and defined nucleosomal arrays as substrates. springernature.com By monitoring changes in the position or accessibility of nucleosomes in the presence of ATP, the enzymatic activities of these complexes can be characterized in detail. springernature.comnih.govnih.gov
Kinase Activity Profiling and Substrate Specificity Determination
Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, are a major focus of biomedical research. dkfz.de Kinase activity profiling aims to measure the activity of multiple kinases simultaneously, providing a snapshot of the "kinome." A common method for this is the use of peptide substrate microarrays. dkfz.de In this activity-based assay, cellular lysates are applied to a microarray chip containing a variety of peptide substrates for different kinases. The phosphorylation of these peptides by the kinases present in the lysate is then detected, providing a profile of kinase activity. dkfz.de
Determining the substrate specificity of a kinase is crucial for understanding its biological function. One high-throughput method involves incubating a purified kinase with a library of biotin-tagged peptides in the presence of radiolabeled ATP. nih.govresearchgate.net The phosphorylated peptides are then captured on a streptavidin membrane and detected by autoradiography. nih.govresearchgate.net The degree of radiolabel incorporation into each peptide provides a measure of the kinase's sequence specificity. nih.gov
Another approach to identify kinase substrates is through a chemical genetic strategy. This involves engineering a kinase to accept a modified ATP analog that is not used by other kinases in the cell. ucsf.edu This allows for the specific labeling and identification of the direct substrates of the engineered kinase. ucsf.edu
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a universal platform for kinase activity and inhibitor profiling. promega.com This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. promega.com Its high sensitivity allows for the use of low enzyme concentrations and is suitable for a wide range of kinases, even those with high ATP requirements. promega.com
Radiometric assays are considered the gold standard for kinase profiling due to their direct detection of the phosphorylated product without the need for modified substrates or antibodies. reactionbiology.com These assays use radioisotope-labeled ATP (either ³²P-γ-ATP or ³³P-γ-ATP) and measure its incorporation into the substrate. reactionbiology.com
| Methodology | Principle | Key Features |
|---|---|---|
| Peptide Substrate Microarrays | Measures phosphorylation of a library of peptide substrates by kinases in a cell lysate. | Provides a broad profile of kinase activity in a given sample. dkfz.de |
| Peptide Library Screening with Radiolabeled ATP | Incubates a purified kinase with a peptide library and radiolabeled ATP to identify preferred phosphorylation motifs. | A sensitive and widely applicable method for determining kinase sequence specificity. nih.govresearchgate.net |
| Chemical Genetics | Uses an engineered kinase that can utilize a modified ATP analog to specifically label its substrates. | Allows for the identification of direct kinase substrates in a complex cellular environment. ucsf.edu |
| Luminescent ADP Detection Assays | Quantifies the amount of ADP produced in a kinase reaction as a measure of enzyme activity. | A universal and highly sensitive platform for kinase screening and inhibitor profiling. promega.com |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate group from ATP into a substrate. | Considered the gold standard for its direct and unambiguous detection of kinase activity. reactionbiology.com |
Application of Adenosine Triphosphate Analogs in Mechanistic Studies
ATP analogs are indispensable tools for investigating the mechanisms of ATP-dependent enzymes. quora.comwikipedia.org These molecules are structurally similar to ATP but have modifications that alter their properties, such as their susceptibility to hydrolysis. quora.com
Non-hydrolyzable ATP analogs are particularly useful for trapping an enzyme in its ATP-bound state. quora.com This is valuable for structural studies, such as X-ray crystallography, as it allows for the determination of the protein's structure in complex with the nucleotide. wikipedia.org Commonly used non-hydrolyzable analogs include AMP-PNP, AMP-PCP, and ATPγS. mdpi.comnih.gov While these are designed to be resistant to hydrolysis, they can be slowly hydrolyzed by some enzymes. mdpi.com These analogs can also be used to compete with endogenous ATP, thereby inhibiting ATP hydrolysis-dependent processes. quora.com
Transition-state analogs , such as ADP-AlFₓ, ADP-MgFₓ, and ADP-vanadate, mimic the structure of the transition state of ATP hydrolysis. mdpi.comnih.gov These are useful for studying the catalytic mechanism of ATPases and kinases.
Fluorescently labeled ATP analogs are used to monitor the binding and turnover of ATP by enzymes in real-time. quora.com The change in fluorescence upon binding to a protein can provide information about the nucleotide-binding pocket and the kinetics of the interaction. quora.com
Photoaffinity-labeled ATP analogs , such as 8-azido-ATP, can be used to identify and map ATP-binding sites on proteins. biologists.com Upon photoactivation, these analogs form a covalent bond with nearby amino acid residues, allowing for the identification of the binding site through techniques like mass spectrometry.
| Class of ATP Analog | Examples | Primary Application | Mechanistic Insight |
|---|---|---|---|
| Non-hydrolyzable Analogs | AMP-PNP, AMP-PCP, ATPγS | Trapping enzymes in the ATP-bound state for structural and biochemical analysis. quora.com | Provides information on the conformation of the enzyme when bound to ATP and the role of ATP binding in its function. |
| Transition-State Analogs | ADP-AlFₓ, ADP-MgFₓ, ADP-vanadate | Mimicking the transition state of ATP hydrolysis to study the catalytic mechanism. mdpi.comnih.gov | Elucidates the structural and chemical changes that occur during the enzymatic cleavage of ATP. |
| Fluorescently Labeled Analogs | Cy3-EDA-ATP | Real-time monitoring of ATP binding and turnover by enzymes. biologists.com | Reveals kinetic parameters of the enzyme-nucleotide interaction and conformational changes in the protein. |
| Photoaffinity-Labeled Analogs | 8-azido-ATP | Covalent labeling and identification of ATP-binding sites on proteins. biologists.com | Maps the specific amino acid residues that constitute the nucleotide-binding pocket. |
Enzyme Inhibition Assays for Adenosine Triphosphate-Binding Sites
Enzyme inhibition assays are fundamental for the discovery and characterization of molecules that target ATP-binding sites. These assays are particularly important in drug development, as many diseases are associated with the dysregulation of ATP-dependent enzymes like kinases.
ATP-competitive inhibitors are a major class of enzyme inhibitors that bind to the ATP-binding pocket and prevent the binding of the natural substrate, ATP. rsc.orgrsc.org The development of these inhibitors is a promising strategy for cancer therapy, targeting not only kinases but also other ATP-dependent proteins like Hsp90 and topoisomerases. rsc.orgrsc.org
Inhibition assays are used to determine the potency of these inhibitors, often expressed as the half-maximal inhibitory concentration (IC₅₀). One common format involves measuring the activity of the target enzyme in the presence of varying concentrations of the inhibitor. The reduction in enzyme activity is then used to calculate the IC₅₀ value.
Activity-based kinome profiling can be used to assess the potency and selectivity of kinase inhibitors. nih.gov This method utilizes ATP acyl phosphate probes that covalently modify a conserved lysine (B10760008) residue in the ATP-binding site of active kinases. nih.gov In a competitive assay, pre-treatment with an inhibitor will block the binding of the probe, and the degree of inhibition can be quantified to determine the inhibitor's potency against a large number of kinases simultaneously. nih.gov
Isotope Exchange Techniques
Isotope exchange techniques, particularly those using radioisotopes of phosphorus, have been instrumental in elucidating the mechanisms of ATP-dependent reactions. The use of ³²P-labeled ATP allows for highly sensitive detection of phosphorylation events.
A common application is in kinase assays, where [γ-³²P]ATP is used as the phosphate donor. nih.gov The transfer of the radiolabeled γ-phosphate to a substrate can be easily detected and quantified, providing a direct measure of kinase activity. nih.gov This method is highly sensitive and is considered a gold standard for in vitro kinase assays.
The synthesis of [α-³²P]ATP is also important for certain applications. A simplified enzymatic method for the synthesis of [α-³²P]ribo- and deoxyribonucleoside triphosphates has been described, which allows for the production of these compounds with high radiochemical purity. nih.gov
Isotope labeling is also used in methods to determine kinase substrate specificity. As mentioned previously, a library of peptides can be incubated with a kinase and radiolabeled ATP to identify which peptides are the best substrates. nih.gov
Computational and Systems Biology Approaches
Molecular Dynamics Simulations of Adenosine Triphosphate Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions of ATP with proteins at an atomic level of detail. These simulations can provide insights into the dynamic processes of ATP binding, hydrolysis, and the conformational changes they induce in proteins.
MD simulations have been used to investigate the binding of ATP to its target proteins. nih.gov These studies can reveal the key amino acid residues involved in the interaction and the role of water molecules and metal ions, such as Mg²⁺, in mediating the binding. For example, simulations have shown that the binding of ATP can be a two-step process, with the initial recognition of the triphosphate group followed by the binding of the adenine (B156593) moiety. nih.gov
The process of ATP hydrolysis can also be studied using quantum mechanics/molecular mechanics (QM/MM) simulations. acs.org In this hybrid approach, the chemically reactive part of the system (the ATP molecule and the enzyme's active site) is treated with quantum mechanics, while the rest of the protein and the solvent are treated with classical molecular mechanics. acs.org This allows for the simulation of bond-breaking and bond-forming events, providing a detailed picture of the hydrolysis reaction mechanism. acs.org
MD simulations have also been instrumental in understanding how the binding and hydrolysis of ATP are coupled to large-scale conformational changes in proteins. For instance, simulations of the F₁-ATPase, the catalytic subunit of ATP synthase, have helped to elucidate the mechanism by which ATP hydrolysis drives the rotation of its central stalk. pnas.org Similarly, simulations of ABC transporters have provided insights into how ATP binding and hydrolysis power the transport of substrates across cell membranes. nih.gov
By combining MD simulations with experimental data, researchers can build comprehensive models of ATP-dependent molecular machines, providing a deeper understanding of their structure, dynamics, and function.
Compound Names Mentioned in the Article
| Compound Name |
|---|
| 8-azido-ATP |
| ADP-AlFₓ |
| ADP-MgFₓ |
| ADP-vanadate |
| AMP-PCP |
| AMP-PNP |
| ATPγS |
| Cy3-EDA-ATP |
| Hsp90 |
| Topoisomerases |
Computational Modeling of Bioenergetic Networks
Computational modeling has emerged as a powerful tool for dissecting the complexities of cellular bioenergetic networks, with a particular focus on the production, consumption, and regulation of Adenosine Tri-phosphate (ATP). These models, ranging from genome-scale metabolic reconstructions to detailed kinetic models of specific pathways, provide a quantitative framework for understanding how cells manage their energy budgets under various physiological and pathological conditions.
Flux Balance Analysis (FBA) is a widely used computational method for analyzing the metabolic capabilities of organisms based on their genome-scale metabolic networks. the-scientist.comnih.gov FBA predicts the steady-state reaction fluxes in the network by optimizing a specific objective function, such as the maximization of biomass production or ATP synthesis. the-scientist.com This approach has been instrumental in predicting the metabolic consequences of gene deletions on ATP production. For instance, in silico studies of Escherichia coli metabolism have identified essential genes in central carbon metabolism for both aerobic and anaerobic growth by evaluating the impact of their deletion on the organism's ability to produce ATP and biomass. nih.gov Similarly, FBA has been applied to model the metabolism of Saccharomyces cerevisiae, where the choice of objective function, such as maximizing growth or minimizing NADH production, significantly influences the predicted metabolic fluxes and ATP production under different oxygen availability conditions. creative-proteomics.com
Kinetic modeling, in contrast to the stoichiometric approach of FBA, incorporates the dynamic behavior of metabolic pathways by describing the rates of enzymatic reactions using mathematical equations. These models can simulate the time-dependent changes in metabolite concentrations, including ATP, and provide insights into the regulatory mechanisms that govern bioenergetic homeostasis. nih.gov Kinetic models of cardiac cellular bioenergetics, for example, have been developed to investigate how mitochondrial ATP production is matched to the rapidly changing energy demands of the heart during contraction and relaxation. nih.govresearchgate.net These models integrate mitochondrial oxidative phosphorylation with cellular mechanics and electrophysiology to test hypotheses about the roles of various feedback mechanisms, such as the stimulation of dehydrogenases by calcium ions, in regulating ATP synthesis. nih.gov Dynamic kinetic models of mitochondrial energy metabolism have also been constructed to simulate the intricate interplay between the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the respiratory chain in producing the necessary reducing equivalents for ATP synthesis. creative-proteomics.com These models can predict how different substrates influence the rate of ATP production and mitochondrial respiration. creative-proteomics.combioengineer.org
Furthermore, computational models have been employed to study the altered energy metabolism in cancer cells. These models can simulate the metabolic phenotypes of cancer cells, such as the Warburg effect, and quantify ATP production and consumption rates associated with both catabolic and anabolic processes. researchgate.net By integrating genetic and metabolic networks, these models can help identify key regulators of cancer metabolism and potential therapeutic targets. researchgate.net For instance, modeling has suggested that in some cancer cells, ATP consumption can be a limiting factor for glucose uptake and glycolysis, highlighting the intricate feedback loops that control cellular energy metabolism. mdpi.com
Table 1: Predicted Impact of In Silico Gene Deletions on ATP Production in E. coli using Flux Balance Analysis
| Gene Deletion | Pathway Affected | Predicted Impact on Aerobic ATP Production | Predicted Impact on Anaerobic ATP Production |
| tpiA | Glycolysis | Essential for optimal growth and ATP production | Essential for optimal growth and ATP production |
| zwf | Pentose Phosphate Pathway | Reduced biomass and ATP yield | Non-essential for anaerobic growth |
| pta | Pyruvate (B1213749) Metabolism | Altered byproduct formation, minimal impact on ATP | Reduced ATP yield, shift in fermentation products |
Table 2: Comparison of Kinetic Models for Cardiac Bioenergetics
| Model Focus | Key Features | Predicted ATP Dynamics |
| Integrated Cardiac Bioenergetics, Electrophysiology, and Mechanics | Couples mitochondrial energy supply with thermodynamic models of energy demand. nih.gov | Demonstrates that ATP production can match varying demand through substrate availability alone under physiological conditions. nih.gov |
| Multi-scale Myocardial Mechano-energetics | Integrates cardiomyocyte dynamics, myocardial energetics, and whole-organ mechanics. researchgate.net | Predicts in vivo myocardial energetic state, including ATP hydrolysis rate and concentrations of ATP, ADP, and Pi. researchgate.net |
| Dynamic Regulation of Intracellular ATP during Excitation-Contraction Coupling | Utilizes real-time measurements of intracellular ATP to inform a dynamic model. nih.gov | Reveals beat-to-beat fluctuations in cytosolic ATP and identifies different modes of ATP dynamics dependent on sarcoplasmic reticulum-mitochondrial coupling. nih.gov |
Omics-based Studies of Adenosine Triphosphate Metabolism and Signaling
The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of ATP metabolism and signaling. These approaches provide a global and unbiased view of the molecular components and their dynamic changes, offering profound insights into the intricate regulation of cellular bioenergetics.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been employed to identify changes in the expression of genes involved in ATP synthesis and utilization under various conditions. For example, transcriptomic analysis of oxaliplatin-resistant colorectal cancer cells revealed a significant upregulation of genes associated with aerobic electron transport chain and ATP biosynthesis, suggesting a metabolic adaptation to drug resistance. mdpi.com In another study, single-cell transcriptomics of fruit fly brains identified that sleep loss leads to the upregulation of mRNA transcripts for components of the electron transport chain and ATP synthase in specific neurons, highlighting a link between cellular respiration and the need for sleep. the-scientist.com
Proteomics, which focuses on the large-scale study of proteins, provides a direct assessment of the cellular machinery responsible for ATP metabolism and signaling. Mass spectrometry-based proteomics can identify and quantify thousands of proteins, including enzymes of metabolic pathways and components of signaling cascades. nih.govspringernature.com For instance, proteomic analysis of female melasma skin lesions showed a downregulation of proteins involved in oxidative phosphorylation, suggesting altered energy metabolism in this condition. dovepress.com Phosphoproteomics, a sub-discipline of proteomics, is particularly powerful for studying signaling pathways, as protein phosphorylation is a key mechanism for regulating cellular processes. springernature.com By mapping changes in protein phosphorylation, researchers can unravel the signaling networks that control ATP homeostasis.
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, offers a direct snapshot of the biochemical state of a cell, including the levels of ATP and its precursors and breakdown products (ADP and AMP). creative-proteomics.com This technique is invaluable for understanding how metabolic pathways are rewired in response to physiological or pathological stimuli. nih.gov For example, metabolomics profiling of human primary fibroblasts under oxygen and glucose deprivation revealed significant alterations in the citric acid cycle and glycolysis, which are central to ATP production. nih.gov The study also showed changes in the ATP/AMP and ATP/ADP ratios, which are critical indicators of the cell's energy status. nih.gov
Multi-omics approaches, which integrate data from two or more omics platforms, provide a more holistic and systems-level understanding of ATP metabolism and signaling. thermofisher.com By combining transcriptomic, proteomic, and metabolomic data, researchers can build more comprehensive models of cellular bioenergetics and identify key regulatory nodes. A multi-omics analysis of mammalian cells subjected to mitochondrial stress identified the transcription factor ATF4 as a central regulator of the cellular response, which involves the reprogramming of metabolism to cope with impaired ATP production. rupress.org Another integrative omics study in non-small-cell lung cancer identified a significant role for adenosine diphosphate (B83284) (ADP) in promoting cancer metastasis through its effects on platelet activation and angiogenesis, highlighting the broader signaling roles of ATP-related metabolites. nih.gov
Table 3: Summary of Findings from Omics-based Studies of ATP Metabolism
| Omics Approach | Biological System/Condition | Key Findings Related to ATP |
| Transcriptomics | Oxaliplatin-resistant colorectal cancer cells | Upregulation of genes involved in the aerobic electron transport chain and ATP biosynthesis. mdpi.com |
| Transcriptomics | Sleep-deprived fruit fly neurons | Increased expression of genes encoding components of the electron transport chain and ATP synthase. the-scientist.com |
| Proteomics | Female melasma skin lesions | Downregulation of proteins associated with oxidative phosphorylation. dovepress.com |
| Metabolomics | Human fibroblasts under oxygen and glucose deprivation | Alterations in metabolites of the citric acid cycle and glycolysis; changes in ATP/AMP and ATP/ADP ratios. nih.gov |
| Multi-omics | Mammalian cells with mitochondrial stress | Identification of ATF4 as a key regulator of metabolic reprogramming in response to impaired ATP production. rupress.org |
| Multi-omics | Non-small-cell lung cancer | Implication of adenosine diphosphate (ADP) in promoting cancer metastasis. nih.gov |
Adenosine Triphosphate Dysregulation in Pathophysiological Mechanisms
Molecular Basis of Impaired Adenosine (B11128) Triphosphate Production or Utilization
The cellular concentration of ATP is tightly regulated through a balance of production and consumption. nih.gov In eukaryotic cells, ATP is primarily synthesized through three major pathways: glycolysis in the cytoplasm, and the citric acid cycle (TCA cycle) and oxidative phosphorylation (OXPHOS) within the mitochondria. wikipedia.org Beta-oxidation of fatty acids also contributes significantly to ATP generation by producing acetyl-CoA, NADH, and FADH2 for the TCA cycle and OXPHOS. wikipedia.org
Impairment of ATP production can arise from several molecular defects:
Substrate Depletion: Insufficient availability of glucose or fatty acids, as seen in prolonged starvation, can halt the metabolic pathways responsible for ATP synthesis. youtube.com Similarly, phosphate (B84403) deficiency can directly impede ATP synthesis, as inorganic phosphate is a crucial substrate for the ATP synthase enzyme. jci.orgepa.gov Studies in animal models have shown that intracellular phosphate deficiency leads to a slower rate of ATP synthesis, resulting in more rapid muscle fatigue. epa.gov
Enzyme Inhibition: Toxins and chemicals can inhibit key enzymes in the metabolic pathways. For example, cyanide blocks complex IV of the electron transport chain, effectively shutting down oxidative phosphorylation and ATP production. youtube.com
Hypoxia: A lack of oxygen (hypoxia) or reduced blood flow (ischemia) prevents oxygen from acting as the final electron acceptor in the electron transport chain. wikipedia.orgyoutube.com This forces cells to rely on less efficient anaerobic glycolysis, which produces significantly less ATP and leads to the accumulation of lactic acid, lowering cellular pH. youtube.comyoutube.com
Mitochondrial Damage: Damage to the mitochondrial membrane or its components can disrupt the entire process of oxidative phosphorylation, which is the most efficient source of ATP. youtube.comresearchgate.net
Inefficient ATP utilization can also disrupt cellular energy balance. This can occur when ATP-dependent processes become hyperactive, consuming ATP at a rate that outpaces production, or when the enzymes that use ATP (ATPases) become dysfunctional.
| Mechanism of Impairment | Description | Key Cellular Pathways Affected | Pathophysiological Consequence |
| Substrate Deficiency | Lack of essential molecules like glucose, oxygen, or inorganic phosphate required for ATP synthesis. youtube.comjci.org | Glycolysis, Oxidative Phosphorylation | Reduced overall ATP production, cellular dysfunction. epa.govyoutube.com |
| Enzyme Inhibition | Blockage of key metabolic enzymes by toxins or drugs. youtube.com | Electron Transport Chain, Glycolysis | Abrupt halt in ATP synthesis, leading to acute cell injury. youtube.com |
| Mitochondrial Damage | Physical or chemical damage to mitochondrial structures, including mtDNA mutations. youtube.commerckmanuals.com | Oxidative Phosphorylation, TCA Cycle | Decreased efficiency of ATP production, increased oxidative stress. nih.govmdpi.com |
| Increased ATP Consumption | Hyperactivation of energy-demanding processes, overwhelming the cell's capacity to produce ATP. | Ion pumps, biosynthetic pathways | Depletion of ATP reserves, leading to an energy deficit. youtube.com |
Role of Adenosine Triphosphate-Dependent Enzyme Dysfunctions in Cellular Processes
ATP is not only an energy source but also a critical substrate and regulator for a vast array of enzymes that drive essential cellular processes. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate releases energy that powers these enzymatic reactions. news-medical.net Consequently, a deficit in ATP can lead to widespread cellular dysfunction through the impairment of ATP-dependent enzymes.
Key examples include:
ATPases: Transmembrane ATPases are enzymes that use the energy from ATP hydrolysis to transport ions and other solutes across cellular membranes, often against their concentration gradient. wikipedia.org A prominent example is the Na+/K+-ATPase (sodium-potassium pump), which is vital for maintaining membrane potential, controlling cell volume, and enabling nerve impulses. alliedacademies.orgwikipedia.org ATP depletion causes this pump to fail, leading to ion imbalances, cellular swelling, and disruption of cellular integrity. youtube.com
Kinases: Protein kinases are a large family of enzymes that regulate virtually all cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins (phosphorylation). aatbio.comahajournals.org This process acts as a molecular switch, activating or deactivating the target protein. Insufficient ATP levels inhibit kinase activity, disrupting signal transduction cascades that control cell growth, differentiation, and metabolism. nih.govaatbio.com
Helicases and Polymerases: These enzymes are essential for DNA replication and repair. DNA helicases use ATP to unwind the DNA double helix, providing access for DNA polymerases to synthesize new DNA strands. creative-proteomics.com A shortage of ATP can stall these processes, compromising genomic integrity.
Myosin: In muscle cells, ATP is crucial for contraction. It binds to myosin, providing the energy for it to form a cross-bridge with actin and generate force. news-medical.netaatbio.com ATP depletion leads to muscle fatigue and impaired function. epa.gov
| Enzyme Class | Function | Cellular Process | Consequence of ATP Depletion |
| Transmembrane ATPases (e.g., Na+/K+ pump) | Active transport of ions across cell membranes. wikipedia.org | Maintaining membrane potential, cell volume regulation. alliedacademies.org | Disrupted ion homeostasis, cellular swelling, loss of integrity. youtube.com |
| Protein Kinases | Phosphorylation of target proteins. aatbio.comahajournals.org | Signal transduction, cell cycle regulation, metabolism. aatbio.com | Inhibition of signaling pathways, impaired cellular responses. aatbio.com |
| DNA Helicases | Unwinding of DNA double helix. creative-proteomics.com | DNA replication, DNA repair. creative-proteomics.com | Stalled replication forks, compromised genome maintenance. |
| Myosin ATPase | Hydrolysis of ATP to power muscle contraction. news-medical.net | Muscle contraction. | Muscle fatigue and weakness. epa.gov |
| Ribonucleotide Reductase (RNR) | Synthesis of deoxyribonucleotides for DNA synthesis. news-medical.net | DNA synthesis. | Impaired DNA replication and repair. news-medical.net |
Linkage to Mitochondrial Dysfunction Pathways
Mitochondria are the primary sites of ATP production in most eukaryotic cells, making them central to cellular energy homeostasis. wikipedia.org Therefore, ATP dysregulation is inextricably linked to mitochondrial dysfunction. A decline in mitochondrial function not only results in decreased ATP supply but can also initiate a vicious cycle of cellular damage.
Key aspects of this linkage include:
Impaired Oxidative Phosphorylation (OXPHOS): Defects in the enzyme complexes of the electron transport chain (ETC) or in ATP synthase reduce the efficiency of ATP production. merckmanuals.com Such defects can be caused by mutations in either mitochondrial DNA (mtDNA), which encodes several key OXPHOS subunits, or nuclear DNA (nDNA), which encodes the majority of mitochondrial proteins. nih.govmdpi.com
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria, particularly a malfunctioning ETC, can leak electrons, which then react with oxygen to form ROS such as superoxide. nih.govmdpi.com This leads to oxidative stress, which can damage mitochondrial components, including mtDNA, lipids, and proteins, further impairing ATP synthesis and creating a feedback loop of escalating damage. mdpi.comnih.gov
Mitochondrial Permeability Transition (MPT): A significant drop in ATP levels, coupled with high calcium and ROS, can trigger the opening of the mitochondrial permeability transition pore (mPTP). mdpi.comnih.gov This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. mdpi.com
Defective ATP Synthase: The ATP synthase complex (also known as Complex V) is the enzyme that directly synthesizes ATP using the proton gradient generated by the ETC. britannica.com Genetic mutations or oxidative damage affecting its subunits can directly cause ATP synthase deficiency, leading to severe energy depletion and associated diseases, such as certain encephalopathies and cardiomyopathies. nih.govmdpi.com
| Mitochondrial Pathway | Role in ATP Homeostasis | Consequence of Dysfunction | Associated Diseases |
| Electron Transport Chain (ETC) | Generates a proton gradient across the inner mitochondrial membrane. nih.gov | Reduced proton gradient, decreased ATP synthesis, increased ROS production. nih.govmdpi.com | Leber's Hereditary Optic Neuropathy (LHON), Leigh Syndrome. merckmanuals.com |
| ATP Synthase (Complex V) | Utilizes the proton gradient to synthesize ATP from ADP and Pi. britannica.com | Direct impairment of ATP synthesis. mdpi.com | Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP). merckmanuals.com |
| Mitochondrial DNA (mtDNA) Maintenance | Encodes essential subunits for the ETC and ATP synthase. merckmanuals.com | Defective OXPHOS machinery, impaired ATP production. mdpi.com | MELAS, MERRF, Kearns-Sayre syndrome. merckmanuals.com |
| Mitochondrial Quality Control (Mitophagy) | Removes damaged and dysfunctional mitochondria. nih.gov | Accumulation of dysfunctional mitochondria, chronic energy deficit, and oxidative stress. nih.gov | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). nih.gov |
Impact on DNA Damage Response and Repair Fidelity
Maintaining the integrity of the genome is a highly energy-intensive process. Cells have evolved complex DNA damage response (DDR) and repair pathways to counteract the thousands of DNA lesions that occur daily. Many of the key enzymatic steps in these pathways are directly dependent on ATP, making genomic stability vulnerable to cellular energy deficits.
ATP plays a critical role in:
Chromatin Remodeling: For DNA repair machinery to access damaged sites, the compact chromatin structure must be opened. This is accomplished by ATP-dependent chromatin remodeling complexes, such as the SWI/SNF family, which use the energy of ATP hydrolysis to reposition or eject nucleosomes. nih.govresearchgate.net
DNA Unwinding: DNA helicases, which are essential for pathways like nucleotide excision repair (NER), use ATP to unwind the DNA around the lesion, creating a bubble that allows repair enzymes to excise the damaged segment. creative-proteomics.com
Ligation: The final step in many repair pathways involves sealing the break in the DNA backbone, a reaction catalyzed by DNA ligases that requires ATP. creative-proteomics.com
Signaling and Checkpoint Activation: The initial detection of DNA damage and the activation of cell cycle checkpoints are controlled by kinases like ATM and ATR, which require ATP for their function.
A shortage of ATP can severely compromise these repair mechanisms, leading to reduced fidelity and an accumulation of mutations. creative-proteomics.com While some studies suggest that the cellular response to sustained DNA damage and transcription blockage can lead to an adaptive increase in ATP levels by downregulating energy-expensive processes, an acute or chronic energy deficit impairs the cell's ability to mount an effective repair response. nih.gov
| DNA Repair Pathway | ATP-Dependent Step/Enzyme | Function of ATP | Impact of ATP Depletion |
| Nucleotide Excision Repair (NER) | DNA Helicases (e.g., within TFIIH). creative-proteomics.comresearchgate.net | Provides energy to unwind DNA around bulky lesions. creative-proteomics.com | Failure to open DNA for damage excision, incomplete repair. |
| Base Excision Repair (BER) | DNA Ligases. creative-proteomics.com | Energy for sealing the final nick in the repaired DNA strand. | Accumulation of unrepaired single-strand breaks. |
| Double-Strand Break (DSB) Repair (HR & NHEJ) | ATP-dependent Chromatin Remodelers (e.g., SWI/SNF), Rad54. nih.gov | Altering chromatin structure to allow access for repair proteins. nih.govresearchgate.net | Inefficient recruitment of repair factors, reduced repair fidelity. |
| Mismatch Repair (MMR) | MutS complex. nih.gov | Energy for the complex to translocate along the DNA to find the mismatch. nih.gov | Reduced efficiency in recognizing and repairing replication errors. |
Alterations in Kinase Signaling Pathways and Cellular Homeostasis
Protein kinases are master regulators of cellular function, and their activity is fundamentally dependent on the availability of ATP, which serves as the phosphate donor for phosphorylation reactions. aatbio.comahajournals.org Dysregulation of ATP levels, therefore, has profound effects on kinase-mediated signaling pathways, disrupting the maintenance of cellular homeostasis.
Cellular homeostasis involves maintaining a stable internal environment, including stable ion gradients, pH, and osmotic balance, all of which are energy-dependent processes. alliedacademies.org Alterations in ATP levels disrupt this balance by affecting key regulatory kinases:
AMP-activated protein kinase (AMPK): AMPK is a critical cellular energy sensor. It is activated by an increase in the AMP:ATP ratio (a sign of low energy). Once active, AMPK works to restore energy balance by switching on catabolic pathways (like glycolysis and fatty acid oxidation) that generate ATP and switching off anabolic pathways (like protein and lipid synthesis) that consume ATP. While AMPK activation is a protective response to mild energy stress, chronic or severe ATP depletion can overwhelm this system.
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mdpi.com Its activity is high when nutrients and energy (ATP) are plentiful, promoting anabolic processes. When ATP levels fall, mTOR activity is inhibited (partly via AMPK activation), shutting down cell growth to conserve energy. mdpi.com Dysfunctional ATP levels can thus lead to inappropriate mTOR signaling, contributing to diseases like cancer and metabolic disorders.
Signal Transduction Cascades: Numerous signaling pathways, including the MAP kinase (MAPK) pathway, rely on a cascade of phosphorylation events catalyzed by different kinases. researchgate.net These pathways regulate cellular responses to external stimuli. A lack of ATP can dampen or block these cascades, rendering cells unresponsive to growth factors, hormones, and other signals, ultimately leading to a breakdown in cellular communication and coordination. nih.govaatbio.com
The failure to maintain homeostasis due to altered kinase signaling and direct energy shortages can lead to ionic imbalance, failure of active transport, impaired cell-to-cell communication, and ultimately, cell death through necrosis or apoptosis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
